Dihydrolanosterol
Descripción
24,25-Dihydrolanosterol has been reported in Mortierella alpina, Capsicum annuum, and other organisms with data available.
24,25-dihydrolanosterol is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to (3beta)-isomer; structure
Structure
3D Structure
Propiedades
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYKEVPFYHDOH-BQNIITSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000181 | |
| Record name | Dihydrolanosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 24,25-Dihydrolanosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-62-9 | |
| Record name | Dihydrolanosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanostenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrolanosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROLANOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H273A8B2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 24,25-Dihydrolanosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Dihydrolanosterol in the Kandutsch-Russell Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kandutsch-Russell (K-R) pathway represents an alternative route to the well-known Bloch pathway for cholesterol biosynthesis, diverging at the level of lanosterol. This technical guide provides an in-depth exploration of the pivotal role of 24,25-dihydrolanosterol, the inaugural intermediate of the K-R pathway. We will delve into the enzymatic reactions, present available quantitative data, detail relevant experimental protocols for studying this pathway, and provide visual representations of the key processes. A comprehensive understanding of the K-R pathway and its intermediates is crucial for researchers in sterol metabolism and professionals involved in the development of drugs targeting cholesterol synthesis.
Introduction to the Kandutsch-Russell Pathway
Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions. Following the formation of lanosterol, the biosynthetic route can diverge into two main branches: the Bloch pathway and the Kandutsch-Russell pathway. While the Bloch pathway proceeds through a series of unsaturated intermediates, the Kandutsch-Russell pathway is initiated by the saturation of the C24-C25 double bond of lanosterol to form 24,25-dihydrolanosterol. This initial step is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).
Subsequent steps in the Kandutsch-Russell pathway largely mirror those of the Bloch pathway, involving the same enzymes for the demethylation and modification of the sterol nucleus, but acting on saturated side-chain intermediates. The relative contribution of the Bloch and Kandutsch-Russell pathways to overall cholesterol synthesis is tissue-specific, with the K-R pathway being prominent in tissues like the skin. Recent research also suggests the existence of hybrid pathways, where intermediates can be shunted between the Bloch and K-R routes, with DHCR24 playing a key role in these transitions.
The Central Role of Dihydrolanosterol
This compound is the committed intermediate of the Kandutsch-Russell pathway. Its formation represents a critical branch point in the post-lanosterol segment of cholesterol biosynthesis. The enzyme responsible for this conversion, DHCR24, is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum.
The reaction catalyzed by DHCR24 is as follows:
Lanosterol + NADPH + H+ → 24,25-Dihydrolanosterol + NADP+
Following its synthesis, this compound serves as the substrate for a series of enzymatic modifications, including the removal of methyl groups at the C4 and C14 positions, and the isomerization of the C8-C9 double bond. One of the key subsequent enzymes is Lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme, which catalyzes the oxidative removal of the 14α-methyl group.
Quantitative Data
The enzymatic conversion of intermediates in the Kandutsch-Russell pathway is a key area of study for understanding its regulation and potential for therapeutic intervention. While kinetic data for all enzymes in this pathway are not exhaustively characterized, studies on human CYP51A1 provide valuable insights into the processing of this compound.
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Source |
| Human CYP51A1 | This compound | Dihydro FF-MAS | 5.0 ± 0.6 | 0.50 ± 0.03 | |
| Human CYP51A1 | 14α-CH2OH this compound | Dihydro FF-MAS | 4.3 ± 0.4 | 0.67 ± 0.03 | |
| Human CYP51A1 | 14α-CHO this compound | Dihydro FF-MAS | 5.4 ± 0.7 | 1.7 ± 0.1 |
Experimental Protocols
The study of the Kandutsch-Russell pathway and the role of this compound relies on robust analytical methods for the extraction, separation, and quantification of sterol intermediates. Below are detailed protocols adapted from established methodologies.
Sterol Extraction from Cultured Cells (Adapted from LIPID MAPS)
This protocol describes a modified Bligh-Dyer method for the extraction of sterols from cultured cells.
Materials:
-
Phosphate Buffered Saline (PBS), ice-cold
-
Chloroform:Methanol solution (1:2, v/v)
-
Chloroform
-
Deionized water
-
15 mL polypropylene conical tubes
-
Glass vials with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
Wash cell monolayers twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS and transfer to a 15 mL conical tube.
-
Add 3.75 mL of chloroform:methanol (1:2) to the cell suspension. Vortex thoroughly.
-
Add 1.25 mL of chloroform and vortex again.
-
Add 1.25 mL of deionized water to induce phase separation. Vortex and then centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization and analysis.
Sterol Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of sterols must be derivatized to increase their volatility. Trimethylsilyl (TMS) ether formation is a common and effective method.
Materials:
-
Dried lipid extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Resuspend the dried lipid extract in 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70°C for 1 hour.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis
This is a general protocol for the analysis of TMS-derivatized sterols. Specific parameters may need to be optimized for the instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS)
-
Capillary column suitable for sterol analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 180°C, hold for 1 min
-
Ramp to 280°C at 20°C/min, hold for 15 min
-
Ramp to 300°C at 10°C/min, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for targeted quantification.
Visualizing the Kandutsch-Russell Pathway and Workflows
The Kandutsch-Russell Pathway
Caption: The Kandutsch-Russell and Bloch pathways for cholesterol biosynthesis.
Experimental Workflow for Sterol Analysis
Caption: A typical workflow for the analysis of cellular sterols.
Conclusion and Future Directions
This compound stands as the gateway to the Kandutsch-Russell pathway, a significant alternative route in cholesterol biosynthesis. The enzyme DHCR24 acts as a critical control point, not only initiating the K-R pathway but also potentially mediating crosstalk between the Bloch and K-R pathways. For researchers in metabolic diseases and drug development, understanding the regulation of DHCR24 and the downstream metabolism of this compound offers promising avenues for therapeutic intervention. Further research is warranted to fully elucidate the kinetic parameters of all enzymes within the K-R pathway and to map the tissue-specific flux through this route in various physiological and pathological states. The detailed experimental protocols provided herein serve as a valuable resource for scientists aiming to investigate these intricate metabolic processes.
The Multifaceted Role of 24,25-Dihydrolanosterol: From Cholesterol Precursor to Signaling Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-Dihydrolanosterol, a key intermediate in the Kandutsch-Russell branch of cholesterol biosynthesis, has emerged as a molecule of significant interest beyond its foundational role as a sterol precursor. Accumulating evidence suggests that this 8,9-unsaturated sterol possesses intrinsic biological activities, influencing critical cellular processes such as proliferation and differentiation. This technical guide provides a comprehensive overview of the functions of 24,25-dihydrolanosterol, detailing its metabolic context, its impact on signaling pathways, and the experimental methodologies used to elucidate its roles. Particular focus is given to its accumulation in the context of genetic modifications of the cholesterol synthesis pathway and the downstream cellular consequences.
Core Function in Cholesterol Biosynthesis
24,25-Dihydrolanosterol is a C30 sterol that lies at a crucial juncture in the post-squalene segment of cholesterol biosynthesis. It is synthesized from lanosterol through the action of 3β-hydroxysterol Δ24-reductase (DHCR24) and is subsequently demethylated by lanosterol 14α-demethylase (CYP51A1) to proceed along the Kandutsch-Russell pathway.[1][2][3]
Quantitative Data on 24,25-Dihydrolanosterol Metabolism and Accumulation
The study of 24,25-dihydrolanosterol's function has been greatly advanced by genetic models, particularly the knockout of the CYP51A1 gene. This manipulation leads to a significant accumulation of its substrates, lanosterol and 24,25-dihydrolanosterol.
| Parameter | Cell Line | Condition | Value | Reference |
| Enzyme Kinetics | ||||
| CYP51A1 Catalytic Activity | Human (in vitro) | Substrate: 24,25-Dihydrolanosterol | Highly processive reaction | [4][5] |
| k_off rates are 1-2 orders of magnitude less than forward oxidation rates | [4] | |||
| Sterol Accumulation | ||||
| 24,25-Dihydrolanosterol | HepG2 | CYP51A1 Knockout | ~1300-fold increase vs. native cells | [1] |
| 24 µg/mg of protein | [1] | |||
| Lanosterol | HepG2 | CYP51A1 Knockout | ~22-fold increase vs. native cells | [1] |
| 542 ng/mg of protein | [1] |
Role in Cellular Signaling and Differentiation
Recent studies have illuminated the role of 8,9-unsaturated sterols, including 24,25-dihydrolanosterol, as signaling molecules that can drive specific cellular programs.
Promotion of Oligodendrocyte Formation
A significant body of research has demonstrated that the accumulation of 8,9-unsaturated sterols, including 24,25-dihydrolanosterol, promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[1] This has profound implications for the development of therapies for demyelinating diseases such as multiple sclerosis.
Activation of Wnt/β-Catenin Signaling
In hepatocellular carcinoma (HepG2) cells with a CYP51A1 knockout, the accumulation of 24,25-dihydrolanosterol is associated with increased cell proliferation and the activation of the Wnt/β-catenin signaling pathway.[1][6] This is evidenced by the elevated expression and activation of the downstream transcription factor, Lymphoid Enhancer-Binding Factor 1 (LEF1).[1] LEF1 is a key mediator of Wnt signaling and is known to promote cell proliferation.[1][6]
Experimental Protocols
Cell Culture and CYP51A1 Knockout in HepG2 Cells
Objective: To generate a cell model for the accumulation of 24,25-dihydrolanosterol.
Methodology:
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
CRISPR-Cas9 Knockout: The CYP51A1 gene is knocked out using a CRISPR-Cas9 system. Briefly, guide RNAs targeting a conserved region of CYP51A1 are designed and cloned into a Cas9 expression vector.
-
Transfection and Selection: HepG2 cells are transfected with the CRISPR-Cas9 plasmid. Single-cell clones are isolated by limiting dilution and expanded.
-
Verification: Knockout is confirmed by Sanger sequencing of the targeted genomic region and by functional analysis of sterol profiles using GC-MS.
-
Lipid-Depleted Serum Conditions: For experiments investigating the effects of endogenous sterol accumulation, cells are cultured in DMEM with 10% lipid-depleted serum to minimize the influence of exogenous sterols.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the levels of 24,25-dihydrolanosterol and other sterols in cultured cells.
Methodology:
-
Lipid Extraction: Cell pellets are homogenized and lipids are extracted using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.
-
Saponification: The lipid extract is saponified with ethanolic potassium hydroxide to release free sterols from their esterified forms.
-
Derivatization: The non-saponifiable lipids are extracted with hexane and derivatized to trimethylsilyl (TMS) ethers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sterols are separated and quantified using a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of target sterols.
Gene Expression Analysis by qRT-PCR
Objective: To measure changes in the expression of genes involved in Wnt signaling (e.g., LEF1) in response to 24,25-dihydrolanosterol accumulation.
Methodology:
-
RNA Isolation: Total RNA is isolated from cultured cells using a TRIzol-based method or a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR: Real-time PCR is performed using a SYBR Green-based detection method with gene-specific primers for LEF1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.
Conclusion and Future Directions
24,25-Dihydrolanosterol is increasingly recognized as a bioactive lipid with functions that extend beyond its role as a mere intermediate in cholesterol synthesis. Its ability to promote oligodendrocyte differentiation and modulate Wnt signaling pathways highlights its potential as a therapeutic target and a key player in cellular regulation. Future research should focus on identifying the direct molecular targets of 24,25-dihydrolanosterol to fully elucidate the mechanisms by which it exerts its signaling functions. A deeper understanding of its interactions will be crucial for the development of novel therapeutic strategies for a range of diseases, from demyelinating disorders to cancer.
References
- 1. Knockouts of CYP51A1, DHCR24, or SC5D from cholesterol synthesis reveal pathways modulated by sterol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 metabolism of the post-lanosterol intermediates explains enigmas of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Dihydrolanosterol as a Precursor to Cholesterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, an essential lipid for mammalian life, is synthesized through a complex and highly regulated metabolic cascade known as the mevalonate pathway. Following the formation of the first sterol, lanosterol, the pathway can proceed through two major branches: the Bloch pathway and the Kandutsch-Russell pathway. This technical guide focuses on a crucial segment of the Kandutsch-Russell pathway: the conversion of 24,25-dihydrolanosterol to cholesterol. This process involves a series of enzymatic reactions that are critical for maintaining cholesterol homeostasis. Dysregulation of this pathway is implicated in several metabolic disorders, making the enzymes involved attractive targets for therapeutic intervention. This document provides a detailed overview of the core biochemical transformations, quantitative data on enzyme kinetics and substrate concentrations, comprehensive experimental protocols, and visual representations of the key pathways and workflows.
The Biochemical Pathway: From Dihydrolanosterol to Cholesterol
The conversion of this compound to cholesterol is a multi-step process localized primarily in the endoplasmic reticulum. It involves four key enzymes that catalyze demethylation, reduction, and desaturation reactions.
Key Enzymes and Reactions:
-
Lanosterol 14α-demethylase (CYP51A1): This cytochrome P450 enzyme initiates the demethylation of this compound by removing the 14α-methyl group. This is a three-step oxidative process requiring NADPH and molecular oxygen.[1]
-
Δ14-Sterol Reductase (TM7SF2): Following demethylation, TM7SF2 reduces the newly formed double bond at position C14-C15.[2] This enzyme is also known as 3β-hydroxysterol Δ14-reductase.[3]
-
Lathosterol Oxidase (SC5D): This enzyme, also known as sterol-C5-desaturase, introduces a double bond at the C5 position of the sterol ring, converting lathosterol to 7-dehydrocholesterol.[4][5]
-
7-Dehydrocholesterol Reductase (DHCR7): The final step in this pathway is catalyzed by DHCR7, which reduces the double bond at C7-C8 of 7-dehydrocholesterol to produce cholesterol.[6][7]
The overall transformation can be visualized as follows:
Quantitative Data
Understanding the quantitative aspects of the this compound to cholesterol pathway is crucial for modeling its dynamics and identifying potential points of therapeutic intervention. The following tables summarize available data on enzyme kinetics and the cellular concentrations of key sterol intermediates.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax/kcat | Organism/System | Citation |
| CYP51A1 | This compound | Sub-µM (Kd) | - | Human (recombinant) | [8] |
| DHCR7 | 5,6α-epoxy-5α-cholestan-3β-ol | 4.47 | 0.46 nmol/min/mg | Human | [6][9] |
| TM7SF2 | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol | Not available | Not available | Human | [3][10] |
| SC5D | Lathosterol | Not available | Not available | Human | [4][5] |
Table 2: Cellular Concentrations of Cholesterol Precursors
| Metabolite | Cell Type/Tissue | Concentration | Citation |
| Lanosterol | Rat Liver | ~27 µg/g DCW (in engineered E. coli for comparison) | [11] |
| 7-Dehydrocholesterol | Human Skin Fibroblasts (SLOS) | 3 +/- 1% of total sterols | [1] |
| 7-Dehydrocholesterol | Human Skin | 25–50 µg/cm² | [12] |
| 7-Dehydrocholesterol | Human Adrenal Gland | Metabolized from 0.5 mM initial concentration | [13] |
Note: Cellular concentrations of sterols can vary significantly depending on the cell type, metabolic state, and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate study of the this compound to cholesterol pathway. This section provides protocols for key experiments.
Protocol 1: Quantification of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the analysis of cellular sterol content.
1. Sample Preparation and Lipid Extraction: a. Harvest cultured cells and wash with phosphate-buffered saline (PBS). b. Add a known amount of an internal standard (e.g., 5α-cholestane) to the cell pellet. c. Saponify the samples by adding ethanolic potassium hydroxide and incubating at 70°C for 1 hour. d. Extract the non-saponifiable lipids (including sterols) with hexane. e. Dry the hexane extract under a stream of nitrogen.
2. Derivatization: a. To the dried lipid extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C for 30 minutes to convert sterols to their trimethylsilyl (TMS) ethers.
3. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a DB-5ms column). b. Use a temperature gradient program to separate the different sterol-TMS ethers. c. The GC is coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to each sterol of interest and the internal standard.
4. Data Analysis: a. Quantify the amount of each sterol by comparing the peak area of its characteristic ion to the peak area of the internal standard.
Protocol 2: In Vitro Enzyme Activity Assay for Lanosterol 14α-demethylase (CYP51A1)
This protocol describes a reconstituted system to measure CYP51A1 activity.[14][15]
1. Reagents: a. Purified recombinant human CYP51A1. b. Purified recombinant human NADPH-cytochrome P450 reductase (CPR). c. Lipids (e.g., a mixture of L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine). d. Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing MgCl₂ and DTT). e. Substrate: this compound. f. NADPH generating system (e.g., isocitrate and isocitrate dehydrogenase).
2. Assay Procedure: a. Prepare a reaction mixture containing the reaction buffer, lipids, CYP51A1, and CPR. Pre-incubate for 5 minutes at 37°C. b. Add the substrate (this compound) to the reaction mixture. c. Initiate the reaction by adding the NADPH generating system. d. Incubate at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding a strong acid or an organic solvent.
3. Product Analysis: a. Extract the sterols from the reaction mixture using an organic solvent (e.g., ethyl acetate). b. Analyze the extracted sterols by reverse-phase high-performance liquid chromatography (HPLC) with UV detection or by LC-MS to separate and quantify the substrate and the demethylated product.
4. Data Analysis: a. Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Signaling Pathways and Experimental Workflows
The synthesis of cholesterol is tightly regulated at the transcriptional level, primarily by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) signaling pathway.
SREBP-2 Signaling Pathway
When cellular cholesterol levels are low, SREBP-2, which is initially an inactive precursor in the endoplasmic reticulum membrane, is transported to the Golgi apparatus. In the Golgi, it undergoes a two-step proteolytic cleavage to release its active N-terminal domain. This active fragment then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating the transcription of enzymes involved in cholesterol biosynthesis, including those in the this compound to cholesterol pathway.[16][17][18]
Experimental Workflow for Studying Pathway Flux
Isotope tracing is a powerful technique to analyze the flux through metabolic pathways. The following workflow outlines a typical experiment to measure the flux from a labeled precursor to cholesterol.[19][20]
Conclusion
The conversion of this compound to cholesterol represents a critical juncture in the Kandutsch-Russell pathway of cholesterol biosynthesis. The enzymes involved—CYP51A1, TM7SF2, SC5D, and DHCR7—are subject to intricate regulatory mechanisms, most notably at the transcriptional level by the SREBP-2 pathway. A thorough understanding of the biochemical transformations, enzyme kinetics, and regulatory networks is paramount for researchers in lipid metabolism and for professionals in drug development seeking to modulate cholesterol levels for therapeutic benefit. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at elucidating the nuances of this essential metabolic pathway. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the kinetic properties of human TM7SF2 and SC5D, which will undoubtedly pave the way for more targeted and effective therapeutic strategies.
References
- 1. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. Sterol dependent regulation of human TM7SF2 gene expression: role of the encoded 3beta-hydroxysterol Delta14-reductase in human cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. medlineplus.gov [medlineplus.gov]
- 8. rsc.org [rsc.org]
- 9. uniprot.org [uniprot.org]
- 10. Reactome | 4,4-dimethylcholesta-8(9),14,24-trien-3beta-ol is reduced to 4,4-dimethylcholesta-8(9),24-dien-3beta-ol [TM7SF2] [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 13. Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin | PLOS One [journals.plos.org]
- 14. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
- 20. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Conversion of Lanosterol to Dihydrolanosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of lanosterol to dihydrolanosterol represents a critical branching point in the intricate network of cholesterol biosynthesis. This reaction, catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24), marks the entry of lanosterol into the Kandutsch-Russell pathway, one of the two major routes for cholesterol synthesis in mammals. While the alternative Bloch pathway retains the double bond at carbon 24 of the sterol side chain until the final steps, the Kandutsch-Russell pathway initiates its removal at an earlier stage, leading to the formation of this compound.[1][2] Understanding the nuances of this enzymatic conversion is paramount for researchers in metabolic diseases, oncology, and neurodegenerative disorders, given the multifaceted roles of DHCR24 and its sterol substrates and products in cellular physiology and pathology. This technical guide provides a comprehensive overview of the enzymatic conversion of lanosterol to this compound, with a focus on the underlying biochemistry, regulatory mechanisms, and detailed experimental protocols for its study.
The Core Reaction: Lanosterol to this compound
The enzymatic conversion of lanosterol to 24,25-dihydrolanosterol is a reduction reaction that saturates the double bond at the C24-C25 position of the lanosterol side chain. This reaction is catalyzed by 24-dehydrocholesterol reductase (DHCR24), a flavin adenine dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum.[3][4] The reaction requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to provide the reducing equivalents.[5]
Enzyme: 24-dehydrocholesterol reductase (DHCR24) Substrate: Lanosterol Product: 24,25-Dihydrolanosterol Cofactor: NADPH
This conversion is a key step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2]
Quantitative Data on DHCR24-Mediated Conversion
While extensive research has been conducted on DHCR24, specific kinetic parameters for the conversion of lanosterol to this compound are not widely reported in the literature. Most kinetic studies of DHCR24 have utilized desmosterol, the substrate in the final step of the Bloch pathway, for which the enzyme exhibits high affinity.
One study investigating the substrate specificity of rat liver microsomal DHCR24 reported that the maximal catalytic rate (kcat) for lanosterol was approximately 18-fold lower than that for the most reactive substrate tested, 5α-cholesta-7,24-dien-3β-ol.[3] However, the precise Vmax and Km values for lanosterol were not provided. The absence of this specific quantitative data highlights an area for future investigation to fully characterize the enzymatic efficiency of this reaction.
In contrast, the inhibitory effects of certain compounds on the conversion of lanosterol to this compound have been quantified:
| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |
| U18666A | 0.157 µM | Non-competitive |
| Triparanol | 0.523 µM | Non-competitive |
Table 1: Inhibitors of the Enzymatic Conversion of Lanosterol to this compound. Data sourced from a study on rat liver microsomal DHCR24.[3]
Regulatory Mechanisms: Signaling Pathways and Post-Translational Modifications
The activity of DHCR24 is not static but is dynamically regulated by complex signaling pathways and post-translational modifications, ensuring tight control over cholesterol homeostasis. A key regulatory mechanism involves phosphorylation by Protein Kinase C (PKC).
Inhibition of PKC has been shown to significantly decrease DHCR24 activity, leading to the accumulation of its substrates.[6] This regulation appears to be mediated through the phosphorylation of specific residues on the DHCR24 protein. Mutational studies have identified threonine 110 (T110), tyrosine 299 (Y299), and tyrosine 507 (Y507) as key phosphorylation sites that, when altered, lead to a significant reduction in DHCR24 activity.[1][6] This suggests that the phosphorylation state of DHCR24 is a critical determinant of its catalytic function.
The following diagram illustrates the signaling pathway involving PKC-mediated regulation of DHCR24 activity.
Caption: PKC-mediated phosphorylation activates DHCR24.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the enzymatic conversion of lanosterol to this compound.
Preparation of Liver Microsomes
Liver microsomes are a rich source of DHCR24 and are commonly used for in vitro enzyme activity assays.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
-
Dounce homogenizer
Protocol:
-
Mince the liver tissue on ice and weigh it.
-
Add 3 volumes of ice-cold homogenization buffer per gram of tissue.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully collect the supernatant (S10 fraction) and transfer it to an ultracentrifuge tube.
-
Centrifuge the S10 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).
-
Store the microsomes at -80°C in small aliquots.
In Vitro DHCR24 Activity Assay
This assay measures the conversion of lanosterol to this compound in a controlled in vitro system.
Materials:
-
Prepared liver microsomes
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Inhibitor of lanosterol 14α-demethylase (e.g., miconazole or ketoconazole) to prevent subsequent metabolism of lanosterol and this compound.[3]
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Internal standard for quantification (e.g., epicoprostanol)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, a specific concentration of lanosterol (e.g., 10-100 µM), and the 14α-demethylase inhibitor (e.g., 1 µM miconazole). Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding a known amount of microsomal protein (e.g., 50-100 µg) and NADPH (e.g., 1 mM).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a volume of ice-cold organic solvent containing the internal standard.
-
Vortex vigorously to extract the sterols.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
Analysis of Lanosterol and this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and quantifying sterols.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column for sterol analysis (e.g., a capillary column with a non-polar stationary phase)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Standards for lanosterol and this compound
Protocol:
-
Derivatize the extracted sterols by adding the derivatizing agent and incubating at an elevated temperature (e.g., 60°C for 30 minutes) to form trimethylsilyl (TMS) ethers. This increases their volatility and improves chromatographic separation.
-
Inject a small volume of the derivatized sample into the GC-MS.
-
Set the GC oven temperature program to achieve optimal separation of lanosterol and this compound.
-
Configure the mass spectrometer to operate in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. Monitor characteristic ions for the TMS derivatives of lanosterol, this compound, and the internal standard.
-
Identify the peaks based on their retention times and mass spectra compared to the standards.
-
Quantify the amounts of lanosterol and this compound by comparing their peak areas to that of the internal standard and using a calibration curve generated with known amounts of the standards.
Experimental and Logical Workflow
The following diagram outlines the logical workflow for studying the enzymatic conversion of lanosterol to this compound.
References
- 1. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol biosynthesis from lanosterol: development of a novel assay method and characterization of rat liver microsomal lanosterol delta 24-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reactome | DHCR24 reduces LAN to 24,25-dhLAN [reactome.org]
- 6. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolanosterol Biosynthesis in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolanosterol is a key intermediate in the Kandutsch-Russell pathway, one of the two major branches of post-squalene cholesterol biosynthesis in mammalian cells. While the Bloch pathway, which proceeds via desmosterol, has been extensively studied, the Kandutsch-Russell pathway, involving the reduction of lanosterol to this compound, presents a distinct and equally important route to cholesterol. This guide provides a comprehensive technical overview of this compound biosynthesis, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols relevant to its study. Understanding this pathway is critical for researchers investigating lipid metabolism, cholesterol homeostasis, and for professionals in drug development targeting metabolic disorders.
The Kandutsch-Russell Pathway: A Focus on this compound
The biosynthesis of cholesterol from lanosterol is a multi-step process that occurs primarily in the endoplasmic reticulum. The Kandutsch-Russell pathway is initiated by the reduction of the C24-C25 double bond of lanosterol, forming 24,25-dihydrolanosterol.[1][2] This initial step is catalyzed by 24-dehydrocholesterol reductase (DHCR24). Following this, a series of enzymatic reactions, including demethylations and isomerizations, convert this compound into cholesterol. Notably, some tissues utilize a modified Kandutsch-Russell pathway where intermediates from the Bloch pathway are shunted into the Kandutsch-Russell pathway.[1][3]
The key enzymes involved in the conversion of lanosterol to cholesterol via this compound are:
-
24-Dehydrocholesterol Reductase (DHCR24): Catalyzes the initial and committing step in the this compound branch by reducing lanosterol to 24,25-dihydrolanosterol.[4]
-
Lanosterol 14α-demethylase (CYP51A1): A cytochrome P450 enzyme that removes the 14α-methyl group from this compound.[5][6]
-
3β-hydroxysterol Δ14-reductase (TM7SF2): Also known as C14-sterol reductase (C14SR), this enzyme reduces the C14-C15 double bond.[7]
-
Other enzymes: Subsequent steps involve a series of enzymes shared with the Bloch pathway, including those responsible for the removal of the two methyl groups at C4, isomerization of the double bond from C8 to C7, and finally, reduction of the C7-C8 double bond to yield cholesterol.
Quantitative Data on Key Enzymes
A thorough understanding of enzyme kinetics is fundamental for dissecting the this compound biosynthesis pathway. The following tables summarize the available quantitative data for the key enzymes involved.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Kd (μM) | Cell Type/System | Reference |
| CYP51A1 | This compound | 5.0 ± 0.6 | 0.50 ± 0.03 | 0.23 ± 0.10 | Reconstituted human P450 51A1 system | [5][8] |
| 14α-CH2OH this compound | 4.3 ± 0.4 | 0.67 ± 0.03 | 0.02 ± 0.04 | Reconstituted human P450 51A1 system | [5][8] | |
| 14α-CHO this compound | 5.4 ± 0.7 | 1.7 ± 0.1 | 0.12 ± 0.03 | Reconstituted human P450 51A1 system | [5][8] | |
| epi-Dihydrolanosterol | 2.0 ± 0.4 | 0.42 ± 0.03 | 0.014 ± 0.031 | Reconstituted human P450 51A1 system | [5] | |
| DHCR24 | Desmosterol | - | - | - | In vitro (details not specified) | [9] |
| TM7SF2 | - | - | - | - | - | - |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at both the transcriptional and post-translational levels to maintain cholesterol homeostasis.
Transcriptional Regulation by SREBP-2
The primary regulators of genes involved in cholesterol biosynthesis are the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[10] When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[10][11]
-
DHCR24: The transcription of the DHCR24 gene is predominantly regulated by SREBP-2. The promoter of the human DHCR24 gene contains two functional SREs that work cooperatively to mediate sterol regulation.[11]
-
TM7SF2: The expression of the TM7SF2 gene is also controlled by cellular sterol levels through SREBP-2.[7][8] The promoter of the TM7SF2 gene contains a novel SRE motif that binds SREBP-2.[8]
-
CYP51A1: The transcription of CYP51A1 is also under the control of SREBP-2.[12]
Post-Translational Regulation
Post-translational modifications provide a rapid mechanism for modulating enzyme activity in response to cellular signals.
-
DHCR24: The activity of DHCR24 is subject to post-translational regulation. Phosphorylation is one such mechanism, with the mutation of certain residues (T110, Y299, and Y507) leading to inhibited DHCR24 activity.[13] Furthermore, inhibitors of protein kinase C can ablate DHCR24 activity.[13] The oxysterol 24(S),25-epoxycholesterol has also been shown to inhibit DHCR24 activity.[9]
-
TM7SF2: While transcriptional regulation of TM7SF2 is well-documented, specific post-translational modifications regulating its activity are less clear and represent an area of ongoing investigation.
-
CYP51A1: The activity of CYP51A1 can be influenced by its interaction with its redox partner, cytochrome P450 oxidoreductase (POR).[14]
Experimental Protocols
DHCR24 Enzyme Activity Assay
This protocol is adapted from a method for measuring the conversion of desmosterol to cholesterol, which can be modified for this compound.
Materials:
-
Cell lysates or purified DHCR24 enzyme.
-
Substrate: this compound (or desmosterol-d6 for a stable isotope-based assay).[15]
-
Assay buffer: 100 mM Tris/HCl (pH 7.23), 0.1 mM EDTA, 1 mM DTT, 30 mM nicotinamide.[9]
-
Cofactors: 3.5 mM NADP, 30 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, 20 μM FAD.[9]
-
Bovine Serum Albumin (BSA): 0.5 mg/mL.
-
Internal standard (e.g., 5α-cholestane).[13]
-
Organic solvents for extraction (e.g., n-hexane).
-
GC-MS or LC-MS system for analysis.
Procedure:
-
Prepare the assay mix containing assay buffer, cofactors, and BSA.
-
Add the cell lysate or purified enzyme to the assay mix.
-
Initiate the reaction by adding the this compound substrate. For stable isotope tracing, deuterated this compound can be used.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours).[9]
-
Stop the reaction by adding an organic solvent (e.g., n-hexane) to extract the sterols.
-
Add an internal standard for quantification.
-
Evaporate the organic solvent to dryness.
-
Resuspend the dried sterols in a suitable solvent for analysis.
-
Analyze the products by GC-MS or LC-MS to quantify the amount of this compound consumed and the amount of the product formed.[13][15]
CYP51A1 Kinetic Assay using HPLC-UV
This protocol is based on a non-radioactive method for measuring the steady-state kinetics of CYP51A1.[6]
Materials:
-
Reconstituted human CYP51A1 enzyme system.
-
Substrates: this compound and its 14α-hydroxymethyl and 14α-aldehyde derivatives.
-
HPLC-UV system.
Procedure:
-
Prepare reaction mixtures containing the reconstituted CYP51A1 system and varying concentrations of the this compound substrate.
-
Incubate the reactions for a specific time under optimal conditions.
-
Stop the reactions and extract the sterol products.
-
Analyze the formation of the product, dihydro FF-MAS, using an HPLC-UV system.
-
Determine the initial reaction rates at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and kcat values.[5]
TM7SF2 (C14SR) Enzyme Activity Assay
This assay is based on the in vitro activity of human C14SR expressed in COS-1 cells.[7]
Materials:
-
Microsomal fractions from COS-1 cells expressing human TM7SF2.
-
Substrate: A suitable C14-unsaturated sterol intermediate (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol).
-
NADPH regenerating system.
-
Organic solvents for extraction.
-
GC-MS or LC-MS system for analysis.
Procedure:
-
Incubate the microsomal fractions with the C14-unsaturated sterol substrate in the presence of an NADPH regenerating system.
-
After a defined incubation period, stop the reaction and extract the sterols.
-
Analyze the reaction products by GC-MS or LC-MS to measure the conversion of the substrate to the C14-saturated product.
-
Calculate the enzyme activity based on the rate of product formation.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis via this compound.
Experimental Workflow for Studying Transcriptional Regulation
Caption: Workflow for investigating SREBP-2 mediated transcriptional regulation.
Conclusion
The this compound biosynthesis pathway represents a crucial, yet sometimes overlooked, aspect of mammalian cholesterol metabolism. A detailed understanding of the enzymes, their kinetics, and the intricate regulatory networks that govern this pathway is essential for advancing our knowledge of lipid biology and for the development of novel therapeutic strategies for metabolic diseases. This guide provides a foundational resource for researchers and professionals, summarizing key data and methodologies to facilitate further investigation into this important metabolic route. The identified gaps in quantitative data for key enzymes also highlight exciting avenues for future research.
References
- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sterol dependent regulation of human TM7SF2 gene expression: role of the encoded 3beta-hydroxysterol Delta14-reductase in human cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of TM7SF2 promoter by SREBP-2 depends on a new sterol regulatory element, a GC-box, and an inverted CCAAT-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterols regulate 3β-hydroxysterol Δ24-reductase (DHCR24) via dual sterol regulatory elements: cooperative induction of key enzymes in lipid synthesis by Sterol Regulatory Element Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 13. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aragen.com [aragen.com]
- 15. Identification and Characterization of 24-Dehydrocholesterol Reductase (DHCR24) in the Two-Spotted Cricket, Gryllus bimaculatus - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of dihydrolanosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolanosterol, also known as 24,25-dihydrolanosterol or lanostenol, is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of cholesterol and other sterols in mammals. It is structurally similar to lanosterol, differing only by the saturation of the C24-C25 double bond in the side chain. As a substrate for the enzyme sterol 14α-demethylase (CYP51), this compound plays a crucial role in the Kandutsch-Russell pathway of cholesterol synthesis. Understanding the physical and chemical properties of this molecule, along with its biological functions and the experimental methods for its study, is essential for research in lipid metabolism, drug development targeting sterol biosynthesis, and the study of related metabolic disorders. This guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and a description of its role in key signaling pathways.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the following tables for easy reference and comparison.
Table 1: General and Structural Information
| Property | Value |
| IUPAC Name | (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Synonyms | 24,25-Dihydrolanosterol, Lanostenol |
| Molecular Formula | C₃₀H₅₂O |
| CAS Number | 79-62-9 |
| Appearance | White to off-white solid |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 428.73 g/mol | [1] |
| Melting Point | Not explicitly available | |
| Boiling Point | Not available | |
| Solubility | Water: Practically insolubleEthanol: 12.5 mg/mL (29.16 mM; requires sonication and heating to 60°C)DMSO: < 1 mg/mL (insoluble or slightly soluble)DMF: 5 mg/mL (11.66 mM; requires sonication) | [2][3] |
| Storage Conditions | Solid: 4°C, protect from lightIn Solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Predicted spectra are available, but detailed experimental assignments are not readily published. Key signals would include those for the methyl groups, the C3-H proton adjacent to the hydroxyl group, and the aliphatic side chain protons. |
| ¹³C NMR | Predicted spectra are available. A study on lanosterol derivatives provides a basis for understanding the chemical shifts of the steroid skeleton. |
| Mass Spectrometry (MS) | In LC-MS analysis with ESI+, a common transition for 24-dihydrolanosterol is m/z 429 -> 411. GC-MS analysis of the silylated derivative would show a characteristic fragmentation pattern. |
Signaling Pathways and Biological Role
This compound is a central molecule in the Kandutsch-Russell branch of the cholesterol biosynthesis pathway.[4] This pathway is one of the two main routes for cholesterol synthesis from lanosterol. The key enzymatic step involving this compound is its 14α-demethylation, a reaction catalyzed by the cytochrome P450 enzyme, CYP51.[5][6][7] This reaction is essential for the conversion of lanosterol and its derivatives into intermediates that will ultimately become cholesterol.
The accumulation of this compound and its precursor, lanosterol, has been observed under certain cellular conditions, such as hypoxia, and in cells with genetic knockouts of enzymes like CYP51A1.[2][8] Such accumulations can have significant effects on cellular processes, including cell proliferation.[8]
Below is a diagram illustrating the position of this compound in the cholesterol biosynthesis pathway and its interaction with CYP51.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. The following sections provide protocols for its isolation, purification, and analysis.
Isolation and Purification from Lanolin
Lanolin (wool wax) is a rich natural source of lanosterol and this compound.[2] A common method for their isolation involves saponification followed by chromatographic separation.
1. Saponification and Extraction:
-
A sample of lanolin is saponified by refluxing with a solution of potassium hydroxide in ethanol. This process hydrolyzes the ester linkages, releasing the sterols and fatty alcohols.
-
After saponification, the mixture is diluted with water, and the unsaponifiable matter (containing sterols, fatty alcohols, etc.) is extracted with a non-polar solvent such as n-hexane.[2]
-
The organic extract is then washed and dried.
2. Purification by Counter-Current Chromatography (CCC):
-
High-performance counter-current chromatography is an effective technique for separating this compound from other sterols and impurities in the crude extract.[6][8]
-
A suitable biphasic solvent system, such as n-heptane/acetonitrile/ethyl acetate (5:5:1, v/v/v), is selected based on the partition coefficients of the target compounds.[8]
-
The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the CCC column.
-
A dual-mode elution can be employed, where the column is first eluted with the lower phase as the mobile phase, followed by elution with the upper phase.[8] This allows for the separation and collection of fractions containing high-purity this compound, lanosterol, and cholesterol.[8]
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column, such as an Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 3.5 µm), is commonly used.[9]
-
Mobile Phase: An isocratic mobile phase of 95% methanol is effective for the separation of this compound, lanosterol, and cholesterol.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: UV detection at 210 nm is suitable for these sterols.[9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 35°C.[9]
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prior to GC-MS analysis, the hydroxyl group of this compound must be derivatized, typically by silylation, to increase its volatility. This is often done using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Column: A capillary column suitable for sterol analysis, such as one with a 5% phenyl polysiloxane stationary phase, is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to around 300°C to elute the sterols.
-
Injection: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.
The following diagram outlines a typical experimental workflow for the isolation and analysis of this compound from a biological matrix like wool wax.
Conclusion
This compound is a sterol of significant biological importance, acting as a key intermediate in cholesterol biosynthesis. Its physical and chemical properties, particularly its solubility and chromatographic behavior, dictate the experimental approaches required for its study. The detailed protocols provided in this guide for isolation, purification, and analysis using techniques such as HPLC and GC-MS offer a robust framework for researchers. Furthermore, understanding its role in the Kandutsch-Russell pathway and its interaction with CYP51 is fundamental for studies in metabolic regulation and the development of therapeutic agents targeting sterol synthesis. This comprehensive guide serves as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. Knockouts of CYP51A1, DHCR24, or SC5D from cholesterol synthesis reveal pathways modulated by sterol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
The Dihydrolanosterol Metabolic Pathway: A Technical Guide to its Core Components and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of cholesterol is a fundamental and highly regulated metabolic process in mammals. While the overall pathway from acetyl-CoA is well-established, the intricacies of the post-lanosterol segment, particularly the branching pathways, continue to be an active area of research. This technical guide focuses on the dihydrolanosterol metabolic pathway, a key branch of the Kandutsch-Russell pathway of cholesterol synthesis. This compound and its metabolites are not merely intermediates but are emerging as bioactive molecules with significant roles in cellular signaling and disease. A thorough understanding of this pathway, its enzymatic control, and the methods to study it are crucial for researchers in lipid metabolism, drug discovery, and related fields.
This guide provides a comprehensive overview of the core aspects of the this compound metabolic pathway, with a focus on the key enzymes, detailed experimental protocols for their study, and quantitative data to facilitate comparative analysis. The information presented here is intended to serve as a practical resource for scientists aiming to investigate this important branch of sterol metabolism.
The this compound Metabolic Pathway: An Overview
The conversion of lanosterol to cholesterol can proceed through two major routes: the Bloch pathway and the Kandutsch-Russell pathway. The this compound metabolic pathway is a central part of the Kandutsch-Russell pathway, initiated by the reduction of the Δ24 double bond of lanosterol.
The key enzymatic steps in the this compound pathway are:
-
Reduction of Lanosterol: The pathway begins with the conversion of lanosterol to 24,25-dihydrolanosterol. This reaction is catalyzed by 24-dehydrocholesterol reductase (DHCR24).
-
Demethylation of this compound: 24,25-dihydrolanosterol is then demethylated at the C14α position by the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). This is a multi-step oxidative process.
-
Subsequent Steps: Following demethylation, a series of additional enzymatic reactions, including demethylations at C4 and isomerization and reduction of double bonds in the sterol ring structure, ultimately lead to the formation of cholesterol.
Recent studies using stable isotope labeling have revealed that the relative flux through the Bloch and Kandutsch-Russell pathways is tissue-specific and can be influenced by cellular sterol levels.[1][2][3][4] For instance, overexpression of DHCR24 can enhance the metabolic flow through the this compound pathway.[1][4]
Key Enzymes in the this compound Pathway
Lanosterol 14α-demethylase (CYP51A1)
-
Function: CYP51A1 is a crucial cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, including lanosterol and 24,25-dihydrolanosterol.[5][6] This is a rate-limiting step in the post-lanosterol segment of cholesterol biosynthesis.
-
Mechanism: The demethylation reaction proceeds in three successive monooxygenation steps, converting the methyl group to a carboxylic acid, which is then removed as formic acid.
-
Inhibitors: CYP51A1 is a target for various antifungal azole drugs, such as ketoconazole, which can also inhibit the human enzyme.[7]
24-Dehydrocholesterol Reductase (DHCR24)
-
Function: DHCR24, also known as seladin-1, is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase.[8] It catalyzes the reduction of the C24-C25 double bond in the side chain of sterol intermediates, a key step in both the Bloch and Kandutsch-Russell pathways.[8] In the context of the this compound pathway, it converts lanosterol to 24,25-dihydrolanosterol.
-
Regulation: The expression and activity of DHCR24 are subject to regulation, and its insufficiency has been linked to various cellular dysfunctions.[9]
Quantitative Data
A compilation of quantitative data is essential for understanding the kinetics and regulation of the this compound metabolic pathway. The following tables summarize key parameters for the primary enzymes involved and the concentrations of relevant sterols in a common cell line model.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Reference |
| Human CYP51A1 (purified) | 24,25-Dihydrolanosterol | 27 | 3.20 (nmol/min/mg protein) | [10] |
Table 2: Inhibitor IC50 Values for Human CYP51A1
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Oxiconazole | HaCaT | 306 | [11] |
| Luteolin 7,3′-disulfate | Reconstituted system | >25 µM (apparent) | [12] |
| Baicalein | Reconstituted system | - (no significant inhibition) | [12] |
| Luteolin | Reconstituted system | - (no significant inhibition) | [12] |
| Ketoconazole | Reconstituted system | - (94.6% inhibition at 5 µM) | [12] |
Table 3: Sterol Concentrations in HepG2 Cells
| Sterol | Wild-Type HepG2 (ng/10⁷ cells) | DHCR24 Knockout HepG2 (ng/10⁷ cells) | Reference |
| Lanosterol | ~10 | ~10 | [13] |
| This compound | ~1 | Undetectable | [13] |
| Desmosterol | ~5 | >3000 | [13] |
| Cholesterol | >3000 | ~100 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound metabolic pathway.
Purification of Recombinant Human Lanosterol 14α-demethylase (CYP51A1)
This protocol is adapted from a method for purifying human CYP51A1 from liver microsomes and can be modified for recombinant expression systems.[10]
Materials:
-
Human liver microsomes (or cell pellet from recombinant expression system)
-
Buffer A: 100 mM potassium phosphate buffer (pH 7.25) containing 20% glycerol, 1 mM EDTA, 1 mM DTT, and 0.1 mM PMSF
-
Buffer B: Buffer A containing 1% sodium cholate
-
Buffer C: Buffer A containing 0.5% sodium cholate and 0.2% Emulgen 913
-
DEAE-cellulose column
-
Hydroxyapatite column
-
Immobilized anti-CYP51A1 antibody affinity column
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents
Procedure:
-
Solubilization: Resuspend liver microsomes in Buffer B and stir for 1 hour at 4°C. Centrifuge at 105,000 x g for 60 minutes.
-
DEAE-Cellulose Chromatography: Apply the supernatant to a DEAE-cellulose column pre-equilibrated with Buffer C. Wash the column with Buffer C and elute the protein with a linear gradient of KCl (0-0.5 M) in Buffer C.
-
Hydroxyapatite Chromatography: Pool the fractions containing CYP51A1 activity and apply them to a hydroxyapatite column equilibrated with Buffer C. Wash the column and elute with a linear gradient of potassium phosphate buffer (10-400 mM) in Buffer C.
-
Immunoaffinity Chromatography: Couple purified anti-CYP51A1 antibody to a solid support (e.g., CNBr-activated Sepharose). Apply the partially purified CYP51A1 to the affinity column. Wash extensively with Buffer C and elute the purified protein with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) or a high concentration of a chaotropic agent. Immediately neutralize the eluted fractions.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its molecular weight (approximately 53 kDa) and purity.
CYP51A1 Reconstituted Enzyme Assay
This protocol describes an in vitro assay to measure the enzymatic activity of purified CYP51A1.[10][12]
Materials:
-
Purified recombinant human CYP51A1
-
Purified NADPH-cytochrome P450 reductase (CPR)
-
24,25-dihydrolanosterol (substrate)
-
NADPH
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4)
-
Liposomes (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine)
-
Isocitrate and isocitrate dehydrogenase (for NADPH regeneration system)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
HPLC system with a UV or mass spectrometric detector
Procedure:
-
Reconstitution: Pre-incubate CYP51A1 (e.g., 0.5 µM) and CPR (e.g., 2.0 µM) with liposomes in the reaction buffer for 5-10 minutes at room temperature.
-
Reaction Initiation: Add the substrate, 24,25-dihydrolanosterol (e.g., 50 µM), to the reconstituted system. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Start the Reaction: Initiate the reaction by adding NADPH (or an NADPH-regenerating system).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously to extract the sterols. Centrifuge to separate the phases.
-
Analysis: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis to quantify the product, 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol.
Cell-Based DHCR24 Activity Assay
This protocol utilizes stable isotope-labeled desmosterol to measure DHCR24 activity in cultured cells, followed by GC-MS analysis.[14][15]
Materials:
-
Cultured cells (e.g., CHO-7 cells stably overexpressing human DHCR24)
-
[²H₆]desmosterol complexed with methyl-β-cyclodextrin
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Organic solvents for lipid extraction (e.g., hexane, isopropanol)
-
Internal standard (e.g., 5α-cholestane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Labeling: Plate cells in appropriate culture dishes. After reaching the desired confluency, replace the medium with fresh medium containing [²H₆]desmosterol/cyclodextrin complex (e.g., 1 µg/mL). Incubate for a defined period (e.g., 4 hours).
-
Cell Harvesting and Lipid Extraction: Wash the cells with ice-cold PBS. Harvest the cells and add the internal standard. Extract total lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Saponification and Derivatization: Saponify the lipid extract to release free sterols. Extract the non-saponifiable lipids. Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Analyze the derivatized sterols by GC-MS. Use single ion monitoring (SIM) to quantify the abundance of [²H₆]desmosterol and its product, [²H₆]cholesterol, relative to the internal standard.
-
Calculation of Activity: The DHCR24 activity is determined by the ratio of the product ([²H₆]cholesterol) to the sum of the substrate and product ([²H₆]desmosterol + [²H₆]cholesterol).
Quantitative Analysis of Sterols by GC-MS
This is a general protocol for the quantification of various sterols, including this compound, in biological samples.[5][16][17][18]
Materials:
-
Biological sample (e.g., cell pellet, plasma)
-
Internal standards (deuterated analogs of the sterols of interest)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Saponification reagent (e.g., ethanolic KOH)
-
Derivatizing reagent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., BPX5)
Procedure:
-
Sample Preparation and Extraction: Homogenize the sample and add a known amount of internal standards. Extract total lipids using a robust method like the Folch or Bligh-Dyer procedure.
-
Saponification: Hydrolyze the lipid extract with ethanolic KOH to release free sterols from their esterified forms.
-
Extraction of Unsaponifiables: Extract the non-saponifiable fraction containing the free sterols with a non-polar solvent like hexane.
-
Derivatization: Evaporate the solvent and derivatize the sterols to their volatile TMS ethers by heating with a silylating agent.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature program to separate the different sterols. Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
Quantification: Generate a standard curve for each sterol using known amounts of authentic standards. Calculate the concentration of each sterol in the sample by comparing its peak area to that of the corresponding internal standard and the standard curve.
Generation of CYP51A1 or DHCR24 Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general workflow for creating gene knockouts in a cell line such as HepG2.[1][19]
Materials:
-
Target cell line (e.g., HepG2)
-
Plasmids encoding Cas9 nuclease and a guide RNA (gRNA) specific for the target gene (CYP51A1 or DHCR24)
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Cloning: Design gRNAs targeting a critical exon of the gene of interest. Clone the gRNA sequence into a suitable expression vector that also contains the Cas9 gene.
-
Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid using a suitable method (e.g., lipofection, electroporation).
-
Selection of Transfected Cells: If the plasmid contains a selection marker (e.g., antibiotic resistance or a fluorescent protein), select for transfected cells accordingly.
-
Single-Cell Cloning: Isolate single cells into individual wells of a multi-well plate to generate clonal populations.
-
Screening for Knockouts: Expand the single-cell clones and extract genomic DNA. Amplify the targeted region by PCR and sequence the PCR products to identify clones with mutations (insertions or deletions) that result in a frameshift and a premature stop codon, leading to a functional knockout.
-
Validation: Confirm the absence of the target protein in the knockout clones by Western blotting.
Visualizations
The following diagrams, generated using the DOT language, illustrate the this compound metabolic pathway and a typical experimental workflow for its analysis.
Caption: The this compound metabolic pathway, a branch of the Kandutsch-Russell pathway.
Caption: A generalized experimental workflow for studying the this compound pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR/Cas9-mediated knock-out of AGXT1 in HepG2 cells as a new in vitro model of Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. The role of seladin‐1/DHCR24 in cholesterol biosynthesis, APP processing and Aβ generation in vivo | The EMBO Journal [link.springer.com]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aocs.org [aocs.org]
- 18. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Selected CYP51A1 Polymorphisms in View of Interactions with Substrate and Redox Partner - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structure and Stereochemistry of Dihydrolanosterol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular architecture and stereochemical configuration of dihydrolanosterol, a critical intermediate in sterol biosynthesis.
Molecular Structure and Nomenclature
This compound, also known as 24,25-dihydrolanosterol or lanostenol, is a tetracyclic triterpenoid and a key metabolite in the cholesterol biosynthesis pathway.[1][2] It is structurally derived from lanosterol through the reduction of the double bond at the C-24 position in the side chain.[1] This saturation is a pivotal step that distinguishes it from its precursor, lanosterol.[1][3] The core structure consists of a rigid four-ring system (A, B, C, and D rings) characteristic of sterols, with a flexible hydrocarbon side chain attached at C-17.
The systematic IUPAC name for this compound is (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol.[1]
Stereochemistry
The biological function of this compound is intrinsically linked to its precise three-dimensional arrangement. The molecule possesses eight stereocenters, leading to a highly specific spatial configuration. The stereochemistry of these chiral centers is crucial for its recognition and processing by enzymes in the sterol biosynthesis pathway.[4]
-
Ring System Stereocenters: The stereochemical configuration of the fused ring system is defined as 5R, 10S, 13R, and 14R.[1] This arrangement results in a specific trans-fusion between the B/C and C/D rings, which is characteristic of the lanostane skeleton.
-
Substituent Stereochemistry:
-
The hydroxyl group at position C-3 has a beta-orientation (projecting upwards from the plane of the ring), denoted as 3β-ol.[1][2] This is a common feature among many biologically active sterols, including cholesterol.
-
The methyl groups at C-10 and C-13 also have a beta-orientation.
-
The methyl group at C-14 has an alpha-orientation (projecting downwards).
-
-
Side Chain Stereocenter: The side chain contains a chiral center at C-17 and another at C-20. The IUPAC name specifies the configuration at the C-17 attached side chain as (2R), referring to the stereocenter at C-20 of the sterol numbering system.[1]
The biosynthesis of lanosterol from 2,3-oxidosqualene is a highly stereospecific enzymatic process that constructs seven stereocenters in a single cyclization cascade.[4] The subsequent conversion to this compound maintains this intricate stereochemistry.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is essential for its identification, characterization, and use in experimental settings. The following table summarizes key computed properties.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₂O | [1][2] |
| Molecular Weight | 428.7 g/mol | [1][5] |
| IUPAC Name | (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |
| Synonyms | 24,25-Dihydrolanosterol, Lanostenol, 5alpha-Lanost-8-en-3beta-ol | [1][2] |
| CAS Number | 79-62-9 | [2] |
| ChEBI ID | CHEBI:28113 | [1][2] |
| PubChem CID | 440560 | [1] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 5 | [5] |
Experimental Protocols for Structural Elucidation
The determination of the complex structure and stereochemistry of sterols like this compound relies on a combination of advanced analytical techniques.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃). 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. The stereochemistry is often inferred from the coupling constants (J-values) between protons and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
4.2 Mass Spectrometry (MS)
-
Methodology: Mass spectrometry is used to determine the precise molecular weight and elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common. For detailed structural analysis, tandem mass spectrometry (MS/MS) is performed. A specific application for this compound involves the measurement of metastable transitions in a double-focusing mass spectrometer to identify and quantify its fatty acyl esters, particularly in complex matrices like wool wax.[6] This involves monitoring specific fragmentation reactions, such as the loss of a fatty acid from the parent ion, using techniques like single reaction monitoring.[6]
4.3 X-ray Crystallography
-
Methodology: This technique provides the most definitive three-dimensional structure. It requires the growth of a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the positions of all atoms in the crystal lattice. This provides unambiguous data on bond lengths, bond angles, and the absolute stereochemistry of all chiral centers.
Biological Pathway and Significance
This compound is a key intermediate in the Bloch pathway of cholesterol biosynthesis. It is formed from lanosterol and is a substrate for the enzyme sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme that is crucial in all biological kingdoms.[2][7] This enzyme catalyzes the oxidative removal of the 14α-methyl group, a critical step toward the synthesis of cholesterol and other essential sterols.[7]
Caption: Biosynthetic pathway from Lanosterol to Cholesterol featuring this compound.
References
- 1. This compound | C30H52O | CID 440560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lanosterol, 24,25-dihydro- | C30H52O | CID 65581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Detection and quantification of lanosterol and this compound esters by measurements of metastable decompositions. Application to their direct analysis in wool wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Dihydrolanosterol by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolanosterol is a key intermediate in the cholesterol biosynthesis pathway. Accurate quantification of this compound is crucial for studying lipid metabolism, diagnosing certain metabolic disorders, and in the development of drugs targeting cholesterol synthesis. This application note provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway Context: Cholesterol Biosynthesis
This compound is a C30 sterol formed from lanosterol, the first sterol intermediate in the post-squalene segment of the cholesterol biosynthesis pathway.[1][2][3] The conversion of lanosterol to cholesterol involves a series of enzymatic reactions, and the accumulation of intermediates like this compound can be indicative of enzymatic deficiencies or the effect of therapeutic interventions.[3] Understanding the position of this compound in this pathway is essential for interpreting quantitative data.
Caption: Simplified Cholesterol Biosynthesis Pathway Highlighting this compound.
Experimental Protocol
This protocol is based on established methods for sterol analysis by LC-MS/MS.[4][5][6]
Sample Preparation (from Cultured Cells)
A robust sample preparation is critical for accurate quantification and to minimize matrix effects.
-
Cell Harvesting: Aspirate culture medium and wash cells with phosphate-buffered saline (PBS).
-
Cell Lysis & Extraction: Add a chloroform:methanol (1:2, v/v) solution to the cells.[7] At this stage, add an appropriate deuterated internal standard (e.g., lathosterol-d7) for accurate quantification.[5]
-
Phase Separation: Vortex the mixture and centrifuge to pellet insoluble material. Transfer the supernatant to a new tube and add chloroform and PBS to induce phase separation.[7]
-
Organic Phase Collection: Carefully collect the lower organic phase, which contains the lipids including this compound.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 95% methanol.[7]
For some sample matrices, a saponification step may be necessary to hydrolyze sterol esters.[8] Solid-phase extraction (SPE) can also be employed for further cleanup if required.[9][10][11]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A pentafluorophenyl (PFP) stationary phase column is recommended for good separation of structurally similar sterols.[4][5][6] An example is a Kinetex PFP column (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: An isocratic elution is often used to ensure stable separation.[4] A typical condition could be 95% B over a 30-minute run time.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often preferred for nonpolar compounds like sterols as it provides good sensitivity without derivatization.[12] Electrospray ionization (ESI) can also be used.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantification.[9]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.
Quantitative Data
The following table summarizes the key parameters for the quantification of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| This compound | 411.4 | 81.1 | 25 | [4] |
| Lanosterol | 409.4 | 409.4 | 15 | [4] |
| Lathosterol-d7 (IS) | 376.4 | 222.1 | 20 | [4] |
Note: Collision energies may need to be optimized for the specific instrument used.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples.[4][6] Careful sample preparation and optimization of chromatographic and mass spectrometric conditions are key to achieving accurate and reproducible results. This protocol serves as a valuable tool for researchers in lipidomics and drug development.
References
- 1. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Lanosterol biosynthesis pathway | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Application Note: Isocratic HPLC Method for the Separation and Quantitation of Lanosterol and Dihydrolanosterol
Abstract
This application note details a robust and efficient isocratic High-Performance Liquid Chromatography (HPLC) method for the baseline separation of lanosterol and its closely related analogue, dihydrolanosterol. These two sterols are critical intermediates in the cholesterol biosynthesis pathway and are often found together in biological and commercial samples, such as lanolin.[1] Their structural similarity, differing only by a single double bond in the side chain, presents a significant analytical challenge. This method utilizes a C18 reversed-phase column with a methanol-based mobile phase and UV detection at a low wavelength to achieve effective separation and quantification, making it suitable for quality control, purity assessment, and research applications.
Introduction
Lanosterol is a key tetracyclic triterpenoid from which all animal and fungal sterols are derived. Recent interest has surged due to its potential role in preventing and reversing cataracts.[1][2] this compound is a direct precursor to lanosterol and a common co-occurring impurity. Accurate quantification of both compounds is essential for understanding sterol metabolism, developing lanosterol-based therapeutics, and ensuring the purity of commercial products.
The primary challenge in their separation lies in their high hydrophobicity and subtle structural difference. This protocol provides a straightforward, isocratic reversed-phase HPLC method that effectively resolves lanosterol from this compound, as well as from cholesterol, another common sterol.[2][3]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 3.5 µm) or equivalent reversed-phase C18 column.[2][3]
-
Reagents: HPLC-grade methanol, ethanol, and water.
-
Standards: Lanosterol and this compound reference standards.
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These parameters were adapted from established methods for sterol analysis.[2][3]
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 3.5 µm) |
| Mobile Phase | 95% Methanol in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | ~30 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of lanosterol and this compound reference standards in 10 mL of ethanol. Sterols exhibit poor solubility in highly aqueous solutions; starting with an organic solvent is crucial.[4]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the mobile phase (95% methanol) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample (e.g., crude lanolin extract, purified fraction) in ethanol or another suitable organic solvent. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter. If necessary, perform a saponification and extraction procedure for complex matrices to isolate the unsaponifiable sterol fraction.[5][6]
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Perform a series of injections of the working standard solutions to establish the calibration curve and determine the retention times for this compound and lanosterol.
-
Inject the prepared sample solutions.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.
-
Quantify the amount of each analyte in the sample using the calibration curve.
Results and Discussion
Under the specified isocratic conditions, baseline separation of this compound and lanosterol is achieved. This compound, being slightly more saturated and thus more hydrophobic, is expected to have a longer retention time than lanosterol on a C18 column. Cholesterol, if present, typically elutes earlier than both compounds.[3]
Data Summary
The following table summarizes typical retention times observed for the separation of a standard mixture containing cholesterol, lanosterol, and this compound.[3]
| Compound | Typical Retention Time (min) |
| Cholesterol | ~15.5 |
| Lanosterol | ~22.8 |
| This compound | ~25.1 |
Note: Retention times are approximate and may vary slightly based on the specific column, system, and laboratory conditions.
The use of a low UV wavelength (205-210 nm) is necessary because sterols lack a strong chromophore and exhibit poor UV absorption at higher wavelengths.[3][7] The column temperature is maintained at 35°C to ensure reproducible retention times and improve peak shape.
Visualization of Experimental Workflow
The logical flow of the analytical process, from initial sample handling to final data interpretation, is illustrated below.
Caption: Workflow for HPLC separation of lanosterol and this compound.
Conclusion
The described isocratic HPLC method provides a simple, reliable, and effective means for separating and quantifying lanosterol and this compound. The method is robust and can be readily implemented in analytical laboratories for routine analysis of sterol mixtures derived from various sources. The clear baseline separation allows for accurate purity assessments, which is critical for research in drug development and quality control of commercial products.
References
- 1. Separation and purification of lanosterol, this compound, and cholesterol from lanolin by high-performance counter-current chromatography dual-mode elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC sterol analyses - Chromatography Forum [chromforum.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Application Note: Synthesis of Deuterated Dihydrolanosterol Standards for Mass Spectrometry-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical synthesis, purification, and characterization of deuterated dihydrolanosterol standards. These standards are critical for the accurate quantification of this compound in biological matrices using mass spectrometry.
Introduction
This compound (24,25-dihydrolanosterol) is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Accurate measurement of its levels is crucial for studying sterol metabolism and related diseases. Stable isotope-labeled internal standards, such as deuterated this compound, are essential for precise quantification by mass spectrometry, as they correct for variations in sample preparation and instrument response.[2] This application note describes a robust method for the synthesis of 14α-methyl-d3-dihydrolanosterol.
Synthetic Pathway
The synthesis of 14α-methyl-d3-dihydrolanosterol is a multi-step process that begins with the demethylation of a suitable lanosterol derivative, followed by the introduction of the deuterated methyl group and subsequent reduction of the side chain.
Caption: Synthetic pathway for 14α-methyl-d3-dihydrolanosterol.
Experimental Protocols
Part 1: Synthesis of this compound
This compound is readily prepared from commercially available lanosterol by catalytic hydrogenation.[1]
Materials:
-
Lanosterol
-
Ethyl acetate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve lanosterol in ethyl acetate in a suitable reaction vessel.
-
Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of lanosterol).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or chromatography.
Part 2: Synthesis of 14α-methyl-d3-Dihydrolanosterol
The synthesis of the deuterated standard involves the demethylation of this compound at the 14α-position, followed by alkylation with a deuterated methyl source.[1]
Materials:
-
This compound
-
Appropriate reagents for 14α-demethylation (e.g., specific cytochrome P450 enzymes or chemical methods)
-
Strong base (e.g., sodium hydride)
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
14α-Demethylation: Convert this compound to the 14-demethylated intermediate. This can be a complex step often requiring specific enzymatic or multi-step chemical procedures. For the purpose of this protocol, we assume the availability of the 14-demethylthis compound precursor.
-
Alkylation:
-
Dissolve the 14-demethylthis compound derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base, such as sodium hydride, to deprotonate the relevant position, creating a nucleophile.
-
Slowly add deuterated methyl iodide (CD₃I) to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 14α-methyl-d3-dihydrolanosterol by column chromatography or preparative HPLC.
-
Experimental Workflow
The overall workflow for the synthesis and purification of deuterated this compound is depicted below.
References
Application Notes and Protocols for Dihydrolanosterol Extraction from Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolanosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Accurate quantification of this compound in liver tissue is crucial for studying lipid metabolism, identifying potential biomarkers for metabolic diseases, and for the development of drugs targeting cholesterol synthesis. This document provides a detailed protocol for the extraction of this compound from liver tissue, suitable for subsequent analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The following table summarizes representative quantitative data that could be obtained from the analysis of this compound extracted from liver tissue. Please note that these are illustrative values, as specific concentrations can vary significantly based on the animal model, diet, and disease state.
| Parameter | Value | Unit | Notes |
| Tissue Weight | 100 | mg | Wet weight of the liver tissue sample. |
| Total Lipid Extract | 5.1 - 6.6 | mg/100 mg tissue | Yield after Folch extraction.[1] |
| Unsaponifiable Matter | 0.2 - 0.3 | mg/100 mg tissue | Represents the fraction containing sterols. |
| This compound | 0.5 - 2.0 | µg/g tissue | Hypothetical value; actual concentration is low. |
| Extraction Efficiency | >85 | % | Based on recovery of an internal standard.[2] |
| Purity (by LC-MS) | >95 | % | Relative purity of the this compound peak. |
Experimental Protocols
This protocol details a robust method for the extraction of total this compound (both free and esterified) from liver tissue. The procedure involves tissue homogenization, saponification to hydrolyze sterol esters, followed by liquid-liquid extraction of the unsaponifiable lipids.
Materials and Reagents:
-
Liver tissue (fresh or frozen at -80°C)
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH), 95%
-
n-Hexane, HPLC grade
-
Sodium chloride (NaCl) solution, 0.9% (w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (e.g., d7-cholesterol or other stable isotope-labeled sterol)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
Protocol:
-
Tissue Homogenization: a. Weigh approximately 100 mg of frozen liver tissue and place it in a glass homogenizer tube on ice. b. Add 2 mL of ice-cold PBS. c. Homogenize the tissue thoroughly until no visible tissue fragments remain.
-
Lipid Extraction (Folch Method): a. Transfer the homogenate to a glass centrifuge tube. b. Add 7.5 mL of a 2:1 (v/v) chloroform:methanol mixture to the homogenate.[3] c. Add a known amount of internal standard for quantification purposes. d. Vortex the mixture vigorously for 1 minute. e. Agitate on an orbital shaker at room temperature for 20 minutes.[3] f. Centrifuge at 2,000 x g for 10 minutes to pellet the tissue debris.[3] g. Carefully transfer the supernatant (lipid extract) to a new glass tube.
-
Washing: a. Add 1.5 mL of 0.9% NaCl solution to the lipid extract.[3] b. Vortex for 30 seconds to mix thoroughly. c. Centrifuge at 2,000 x g for 10 minutes to separate the phases.[3] d. Carefully remove the upper aqueous phase using a Pasteur pipette.
-
Saponification: a. To the lower organic phase, add 2 mL of 1 M KOH in 95% ethanol. b. Vortex the mixture and incubate in a water bath at 60°C for 1 hour to hydrolyze the sterol esters. c. Allow the tube to cool to room temperature.
-
Extraction of Unsaponifiable Lipids: a. Add 2 mL of deionized water and 4 mL of n-hexane to the saponified mixture. b. Vortex vigorously for 1 minute. c. Centrifuge at 2,000 x g for 10 minutes to separate the phases. d. Carefully collect the upper hexane layer, which contains the unsaponifiable lipids (including this compound), and transfer it to a clean glass tube. e. Repeat the hexane extraction (steps 5a-5d) two more times, pooling the hexane layers.
-
Drying and Reconstitution: a. Pass the pooled hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. b. Evaporate the hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator. c. Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for your analytical method (e.g., methanol or isopropanol).
-
Analysis: a. The reconstituted sample is now ready for analysis by LC-MS or GC-MS for the quantification of this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the relevant biochemical pathway.
Caption: Experimental workflow for this compound extraction.
Caption: Simplified cholesterol biosynthesis pathways.
References
Application Notes: Analysis of Dihydrolanosterol using Gas Chromatography-Mass Spectrometry
Introduction
Dihydrolanosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its accurate quantification is essential for studying sterol metabolism and related disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound in various biological matrices. Due to the low volatility of sterols, a derivatization step, typically silylation, is required to enhance their amenability to GC analysis.[3][4][5] This document provides detailed protocols and application notes for the analysis of this compound by GC-MS.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound, compiled from various studies.
| Parameter | Value | Source |
| Derivatization Reagent | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% TMCS | [3] |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | [3] |
| Injection Mode | Splitless | [3][5] |
| Carrier Gas | Helium | [6][7] |
| Quantification Ion (m/z) | 395 (M-105) for TMS-derivatized this compound | [7] |
| Detection Limit | Picogram per milliliter range achievable with MRM | [8] |
Experimental Protocols
This section details the necessary steps for the analysis of this compound from biological samples.
1. Sample Preparation: Lipid Extraction and Saponification
The initial step involves the extraction of total lipids from the sample matrix, followed by saponification to hydrolyze sterol esters and liberate free sterols.
-
Lipid Extraction (Modified Bligh & Dyer Method):
-
Homogenize the biological sample (e.g., tissue, cells).
-
To the homogenate, add a mixture of chloroform and methanol (1:2, v/v).
-
After vigorous mixing, add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifuge to separate the phases. The lower organic phase contains the total lipids.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Saponification:
-
To the dried lipid extract, add an ethanolic potassium hydroxide solution.[8]
-
Heat the mixture to hydrolyze the esters.
-
After cooling, extract the unsaponifiable matter (containing free sterols) with a non-polar solvent like n-hexane.[8][9]
-
Wash the hexane extract with water to remove residual alkali.
-
Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent.
-
2. Derivatization: Silylation
To increase volatility for GC analysis, the hydroxyl group of this compound is derivatized to a trimethylsilyl (TMS) ether.
-
To the dried sterol extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent.[3]
-
Heat the mixture at a controlled temperature (e.g., 100°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[3]
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
The derivatized sample is injected into the GC-MS system for separation and detection.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, DB-5), is typically used.[3]
-
Injector: Operate in splitless mode to maximize the transfer of analyte to the column for trace analysis.[3]
-
Oven Temperature Program: An optimized temperature gradient is crucial for the separation of this compound from other sterols. A typical program might start at a lower temperature, ramp up to a higher temperature to elute the sterols, and then hold at a final high temperature to clean the column.[3]
-
Mass Spectrometer: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis. For this compound, monitoring the characteristic ion at m/z 395 (for the TMS derivative) provides high selectivity and sensitivity.[7]
Visualizations
Diagram of the GC-MS Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
This compound in the Kandutsch-Russell Cholesterol Biosynthesis Pathway
Caption: Simplified Kandutsch-Russell pathway showing the position of this compound.
References
- 1. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample preparation of free sterols from vegetable oils by countercurrent chromatography in co-current mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Extraction, Separation, and GC-MS Analyses of Sterols in Cells [bio-protocol.org]
- 8. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolanosterol in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of dihydrolanosterol in cell culture experiments. This compound, a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, has emerged as a significant bioactive lipid with roles in regulating cellular processes such as proliferation and signaling.
This compound accumulates in cells under certain conditions, such as hypoxia or through the inhibition of downstream enzymes like lanosterol 14α-demethylase (CYP51A1). This accumulation has been shown to modulate distinct gene regulatory pathways. Notably, elevated levels of this compound are associated with an increase in cell proliferation and a higher proportion of cells in the G2+M phase of the cell cycle.[1][2] These effects are linked to the activation of the WNT/NFKB signaling pathway and subsequent elevation of the transcription factor LEF1.[1][2]
This document outlines methods for both inducing endogenous accumulation of this compound and for applying it exogenously to cell cultures. It also provides detailed protocols for assessing the cellular consequences of elevated this compound levels.
Data Presentation
Table 1: Effects of this compound Accumulation on Cellular Phenotypes
| Cellular Process | Observation | Key Signaling Pathway Involved | Relevant Cell Models |
| Cell Proliferation | Increased | WNT/NFKB/SMAD | HepG2 CYP51 KO |
| Cell Cycle | Significantly higher proportion of cells in G2+M phase | WNT/NFKB/SMAD | HepG2 CYP51 KO |
| Apoptosis | Does not induce apoptosis; may promote proliferation | - | HepG2 CYP51 KO |
| Gene Expression | Upregulation of cancer and cell cycle pathways | WNT/NFKB/SMAD | HepG2 CYP51 KO |
| Protein Expression | Elevated LEF1 | WNT/NFKB/SMAD | HepG2 CYP51 KO |
Table 2: Exogenous Application of this compound and Related Sterols
| Compound | Cell Line | Concentration | Duration | Observed Effect |
| This compound | 3T3L1 fibroblasts, Hepa1-6 hepatocytes | 10 µM, 40 µM | 1 hour pretreatment, followed by 4 hours incubation | Assessment of cholesterol biosynthesis |
| Lanosterol | Cos-7 cells, A549 cells | 10 µM | 24 hours | Induction of co-chaperone CHIP expression |
Signaling Pathway
Accumulation of this compound, often achieved through the knockout of the CYP51A1 gene, triggers a signaling cascade that impacts cell proliferation and cell cycle progression. The diagram below illustrates the proposed pathway.
References
Dihydrolanosterol as a Substrate for CYP51A1 Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 51A1 (CYP51A1), also known as lanosterol 14α-demethylase, is a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a key step in the conversion of lanosterol to cholesterol.[1][2] 24,25-Dihydrolanosterol, a natural intermediate in the Kandutsch-Russell cholesterol biosynthesis pathway, serves as a viable and often advantageous substrate for in vitro CYP51A1 activity assays.[4][5][6] The use of dihydrolanosterol allows for the sensitive monitoring of CYP51A1 activity, making it a valuable tool for inhibitor screening, kinetic studies, and understanding the enzyme's catalytic mechanism. These application notes provide detailed protocols for performing CYP51A1 assays using this compound as a substrate, including methods for data analysis and visualization of the experimental workflow.
Biochemical Pathway
CYP51A1 catalyzes a multi-step reaction involving three successive oxidations of the 14α-methyl group of its sterol substrate.[4][5][6] This process, which requires NADPH and cytochrome P450 reductase as a redox partner, results in the formation of a formate molecule and a Δ14-sterol product.[1][3]
References
- 1. uniprot.org [uniprot.org]
- 2. scbt.com [scbt.com]
- 3. Evaluation of Selected CYP51A1 Polymorphisms in View of Interactions with Substrate and Redox Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydrolanosterol Purification using Counter-Current Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolanosterol, a key intermediate in the biosynthesis of cholesterol and other sterols, is of significant interest in biomedical research. Its purification from complex mixtures, such as lanolin, presents a considerable challenge. Counter-current chromatography (CCC) offers a robust and efficient solution for the preparative separation of this compound. This liquid-liquid partition chromatography technique operates without a solid support matrix, minimizing sample loss and degradation, making it ideal for the purification of sensitive molecules.[1][2] This document provides detailed application notes and protocols for the purification of this compound using CCC.
Principle of Counter-Current Chromatography
Counter-current chromatography is a liquid-liquid extraction method where a biphasic solvent system is used.[2] One liquid phase is held stationary in a coil, while the other mobile phase is pumped through it. The separation of compounds is based on their differential partition coefficients between the two immiscible liquid phases. This technique allows for high sample loading and recovery, making it suitable for preparative scale purification.[3]
Data Presentation
Table 1: Solvent Systems for this compound Purification
| Solvent System Composition (v/v/v) | Application | Reference |
| n-heptane/acetonitrile/ethyl acetate (5:5:1) | Dual-mode elution CCC for separation from lanosterol and cholesterol | [1][4] |
| n-hexane/ethanol/water (12:8:1) | Heart-cut recycling CCC for separation from lanolin | [5] |
| n-hexane/benzotrifluoride/acetonitrile (20:7:13) | Heart-cut recycling CCC for separation from lanolin | [5] |
Table 2: Quantitative Purification Results for this compound
| Method | Starting Material | Amount of this compound Obtained | Purity | Reference |
| Dual-Mode Elution CCC | 700 mg crude hexane extract of saponified lanolin | 84 mg | 95.71% | [1][4] |
| Heart-Cut Recycling CCC | Unsaponifiable matter of lanolin | Not specified | 99% | [5] |
Table 3: Instrumental Parameters for CCC Purification
| Parameter | Analytical Scale | Preparative Scale | Reference |
| Column Volume | 133.5 mL | 1000 mL | [6] |
| Sample Size | 40 mg in 3 mL | 300 mg in 25 mL | [6] |
| Flow Rate | 5 mL/min | 40 mL/min | [6] |
| Rotational Speed | 1600 rpm | 1400 rpm | [6] |
| Detection Wavelength | 210 nm | 210 nm | [6] |
Experimental Protocols
Protocol 1: Purification of this compound from Lanolin using Dual-Mode Elution CCC
This protocol is adapted from the method described by Li, et al. (2019).[4]
1. Sample Preparation (Saponification and Extraction):
-
Weigh 1.78 g of lanolin and place it in a flask.
-
Add a suitable amount of ethanolic potassium hydroxide solution.
-
Reflux the mixture for 2 hours to saponify the lanolin.
-
After cooling, extract the unsaponifiable matter with n-hexane.
-
Evaporate the n-hexane to obtain the crude extract.
2. CCC Solvent System Preparation:
-
Prepare the biphasic solvent system by mixing n-heptane, acetonitrile, and ethyl acetate in a 5:5:1 volume ratio.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper and lower phases before use.
3. CCC Instrument Setup and Operation:
-
Fill the CCC column with the stationary phase (lower phase).
-
Set the rotational speed to the desired value (e.g., 1600 rpm for analytical scale).
-
Pump the mobile phase (upper phase) through the column at the desired flow rate (e.g., 5 mL/min for analytical scale).
-
Once the system reaches hydrodynamic equilibrium, inject the crude extract dissolved in a small volume of the biphasic solvent system.
-
Elute in the head-to-tail mode (lower phase as mobile phase) for the initial separation.
-
Switch to the tail-to-head mode (upper phase as mobile phase) to elute the remaining compounds.
-
Monitor the effluent at 210 nm.
-
Collect fractions based on the chromatogram peaks.
4. Fraction Analysis and Post-Processing:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified this compound.
Protocol 2: Purification of this compound using Heart-Cut Recycling CCC
This protocol is based on the methodology for isolating 4,4-dimethyl-substituted sterols from lanolin.[5]
1. Sample Pre-treatment (Urea Complexation):
-
Dissolve the hexane extract of saponified lanolin in a suitable solvent.
-
Add urea to precipitate fatty alcohols, which can co-elute with the target sterols.
-
Separate the crystalline fraction containing 4,4-dimethyl-substituted sterols, including this compound.
2. CCC Solvent System Selection:
-
Evaluate suitable biphasic solvent systems by determining the partition coefficients (K values) of this compound.
-
Promising solvent systems include n-hexane/ethanol/water (12:8:1, v/v/v) and n-hexane/benzotrifluoride/acetonitrile (20:7:13, v/v/v).
3. CCC Operation with Heart-Cut Recycling:
-
Perform an initial CCC separation of the pre-treated sample.
-
Identify the fraction ("heart-cut") containing the partially separated this compound and lanosterol.
-
Re-inject this heart-cut fraction back into the CCC system for a second round of separation (recycling).
-
This recycling step enhances the resolution and allows for the purification of this compound to high purity.
4. Analysis and Recovery:
-
Analyze the purity of the collected fractions from the recycling step by HPLC or Gas Chromatography (GC).
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Mandatory Visualizations
This compound Purification Workflow
Caption: Experimental workflow for this compound purification.
Cholesterol Biosynthesis Pathway: Role of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification of lanosterol, this compound, and cholesterol from lanolin by high-performance counter-current chromatography dual-mode elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Radiolabeling of Dihydrolanosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolanosterol, a key intermediate in the biosynthesis of cholesterol and other sterols, is a molecule of significant interest in the study of lipid metabolism and the development of drugs targeting sterol synthesis pathways.[1] Radiolabeled this compound serves as an invaluable tool for tracing its metabolic fate, quantifying enzymatic activity, and assessing the pharmacokinetics and pharmacodynamics of related compounds. This document provides a detailed protocol for the radiolabeling of this compound with Tritium ([³H]), a commonly used radioisotope for labeling organic molecules due to its low-energy beta emission and minimal impact on the molecule's biological activity.[2][3]
The described protocol is based on the catalytic reduction of a suitable precursor using tritium gas, a well-established method for introducing tritium into molecules with high specific activity.[4] This method offers the advantage of site-specific labeling and can be adapted for different scales of synthesis. These application notes are intended to guide researchers in the life sciences, particularly those involved in drug discovery and metabolic research, in the preparation of radiolabeled this compound for in vitro and in vivo studies.
Materials and Methods
General Considerations
This protocol involves the use of radioactive materials and should only be performed by personnel trained in handling radionuclides in a licensed facility equipped with appropriate safety measures. All manipulations of tritium gas must be conducted in a high-integrity vacuum manifold within a fume hood.
Materials
-
Precursor: Lanosterol (or a suitable derivative with an unsaturation that can be reduced to this compound)
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Tritium Gas (³H₂): High purity, carrier-free
-
Solvent: Ethyl acetate (anhydrous)
-
Purification: High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column and a radioactivity detector.
-
Mobile Phase: Acetonitrile/Water gradient
-
Scintillation Counter: For radioactivity measurement
-
Standard: Non-radiolabeled this compound
-
Glassware: Reaction vial with a septum, syringes, and collection vials.
Experimental Protocol: Tritium Labeling of this compound
The following protocol outlines the catalytic reduction of lanosterol to [³H]-dihydrolanosterol.
-
Preparation of the Reaction Mixture:
-
In a reaction vial, dissolve 5 mg of lanosterol in 1 mL of anhydrous ethyl acetate.
-
Carefully add 1 mg of 10% Pd/C catalyst to the solution.
-
Seal the vial with a septum.
-
-
Introduction of Tritium Gas:
-
Connect the reaction vial to a tritium gas manifold.
-
Freeze the reaction mixture using liquid nitrogen.
-
Evacuate the vial to remove air.
-
Warm the vial to room temperature.
-
Introduce tritium gas into the reaction vial to the desired pressure (typically 1 atmosphere).
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of tritium gas. The reaction is typically complete within 2-4 hours.
-
-
Quenching and Catalyst Removal:
-
After the reaction is complete, freeze the reaction mixture again with liquid nitrogen.
-
Carefully vent the excess tritium gas into a suitable recovery system.
-
Add 1 mL of methanol to the frozen mixture to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a syringe filter (0.22 µm) to remove the Pd/C catalyst.
-
Rinse the reaction vial and the filter with additional ethyl acetate to ensure complete recovery of the product.
-
-
Purification of [³H]-Dihydrolanosterol:
-
Concentrate the filtrate under a gentle stream of nitrogen.
-
Redissolve the residue in a small volume of the HPLC mobile phase.
-
Purify the crude product by reverse-phase HPLC.
-
Monitor the elution profile using both a UV detector (if the precursor has a chromophore) and a radioactivity detector.
-
Collect the radioactive peak corresponding to the retention time of the this compound standard.
-
-
Determination of Specific Activity and Radiochemical Purity:
-
Measure the radioactivity of an aliquot of the purified [³H]-dihydrolanosterol using a liquid scintillation counter.
-
Determine the concentration of the purified product, for example, by UV-Vis spectrophotometry if applicable, or by co-injection with a known amount of a non-radiolabeled standard on the HPLC.
-
Calculate the specific activity in Curies per millimole (Ci/mmol).
-
Assess the radiochemical purity by analyzing an aliquot of the final product by HPLC with radioactivity detection. The radiochemical purity should be ≥98%.
-
Data Presentation
The following table summarizes the expected quantitative data from a typical radiolabeling experiment of this compound.
| Parameter | Typical Value | Method of Determination |
| Starting Material (Lanosterol) | 5 mg | Gravimetric |
| Tritium Gas Activity | 5-10 Ci | Supplier Specification |
| Radiochemical Yield | 20-40% | HPLC with radioactivity detection |
| Specific Activity | 15-25 Ci/mmol | Liquid Scintillation Counting & HPLC |
| Radiochemical Purity | ≥98% | HPLC with radioactivity detection |
| Storage | -20°C in ethanol | - |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for the radiolabeling of this compound.
References
Application Notes: Dihydrolanosterol Functional Assays in Hepatocytes
Introduction
Dihydrolanosterol is a key sterol intermediate in the Kandutsch-Russell branch of the post-lanosterol cholesterol biosynthesis pathway.[1] In hepatocytes, the primary site of cholesterol synthesis, understanding the metabolism and signaling functions of this compound is crucial for research into lipid homeostasis, liver diseases such as non-alcoholic fatty liver disease (NAFLD), and the development of cholesterol-lowering therapeutics.[2][3] The enzyme lanosterol 14α-demethylase (CYP51A1) metabolizes both lanosterol and 24,25-dihydrolanosterol, making it a critical node in cholesterol production.[4][5] Functional assays involving this compound in hepatocytes are designed to elucidate its metabolic fate, its influence on key regulatory pathways such as the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways, and its impact on cellular phenotypes like proliferation.[6][7]
These application notes provide detailed protocols for researchers to investigate the functional role of this compound in primary hepatocytes or hepatoma cell lines. The described assays enable the quantification of sterol metabolism, analysis of gene expression changes, and assessment of impacts on major lipid signaling pathways.
Key Signaling and Metabolic Pathways
The metabolism of this compound is integrated with the broader regulation of cholesterol homeostasis. Accumulation of sterol intermediates can influence transcription factors that govern the expression of genes involved in lipid synthesis, uptake, and efflux.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Hepatocytes
Primary human hepatocytes (PHH) are considered the gold standard for in vitro studies of liver function.[8] This protocol describes a common two-step collagenase perfusion technique.
Materials:
-
Hepatocyte Plating Medium (HPM) and Hepatocyte Maintenance Medium (HMM)[9]
-
EGTA solution
-
Collagenase P solution
-
Stop-Solution (e.g., PBS with 10% FBS)[8]
-
Density gradient solution (e.g., Percoll)
-
Collagen-coated culture plates
Procedure:
-
Liver Tissue Perfusion: Cannulate the vessels of a resected human liver tissue sample and perfuse with EGTA solution to wash out blood and loosen cell-cell junctions.[8][10]
-
Collagenase Digestion: Switch the perfusion to a collagenase P solution to digest the extracellular matrix.[10] Continue until the liver tissue becomes soft.
-
Cell Dissociation: Transfer the digested tissue to a sterile dish containing ice-cold Stop-Solution. Gently dissociate the cells by shaking or teasing the tissue apart.[8]
-
Filtration and Initial Separation: Filter the cell suspension through a 70-100 µm cell strainer. Separate hepatocytes from non-parenchymal cells by low-speed centrifugation (e.g., 50 x g for 5 minutes). The pellet will be enriched with hepatocytes.[8][10]
-
Purification: To remove dead cells and improve viability, resuspend the hepatocyte pellet and layer it onto a density gradient. Centrifuge at 1,250 x g for 20 minutes without brake.[8]
-
Cell Counting and Plating: Collect the viable hepatocyte layer, wash with HPM, and perform a cell count and viability assessment using the Trypan Blue exclusion method.[9] Seed the cells onto collagen-coated plates at a desired density (e.g., 0.7-1.0 x 10^6 cells/well in a 6-well plate) in HPM.[10]
-
Culture Maintenance: After cell attachment (typically 4-6 hours), replace the HPM with HMM. Maintain the culture at 37°C and 5% CO2, changing the medium every 24-48 hours.[9]
Protocol 2: this compound Metabolism and Sterol Quantification by GC-MS
This protocol details the treatment of cultured hepatocytes with this compound and the subsequent analysis of key sterol intermediates using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cultured hepatocytes (from Protocol 1 or a cell line like HepG2)
-
This compound solution (in a suitable solvent like ethanol or DMSO)
-
Internal standard (e.g., epicoprostanol or α-cholestane)[11]
-
Hexane/Isopropanol extraction solvent (3:2, v/v)[12]
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system with a suitable column (e.g., 35%-diphenyl/65%-dimethyl polysiloxane)[12]
Procedure:
-
Cell Treatment: Culture hepatocytes to desired confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Lipid Extraction:
-
Saponification (Optional): To analyze total sterols (free and esterified), the lipid extract can be saponified with ethanolic KOH.
-
Derivatization: Evaporate the organic solvent under nitrogen. Reconstitute the lipid residue in a suitable solvent and add the derivatizing agent (e.g., BSTFA). Heat at 60-70°C for 1 hour to convert sterols to their trimethylsilyl (TMS) ethers.[11][13]
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.[14]
-
Use an appropriate temperature program to separate the different sterol-TMS ethers.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode to identify and quantify this compound, cholesterol, lanosterol, and other relevant intermediates based on their retention times and characteristic mass fragments.[11][12]
-
-
Data Analysis: Quantify the concentration of each sterol by comparing its peak area to that of the internal standard and using a standard curve.
Table 1: Representative GC-MS Quantification of Sterols in Hepatocytes
| Treatment Group | This compound (ng/mg protein) | Lanosterol (ng/mg protein) | Desmosterol (ng/mg protein) | Cholesterol (ng/mg protein) |
| Vehicle Control | 5.2 ± 0.8 | 25.4 ± 3.1 | 15.1 ± 2.0 | 15,240 ± 850 |
| This compound (10 µM) | 150.6 ± 15.2 | 28.1 ± 2.9 | 14.8 ± 1.9 | 16,150 ± 910 |
| CYP51A1 Inhibitor (e.g., Ketoconazole) | 6.1 ± 0.9 | 185.3 ± 20.4 | 4.3 ± 0.6 | 11,300 ± 760 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Protocol 3: Analysis of Gene Expression by RT-qPCR
This protocol is for measuring changes in the mRNA levels of genes involved in sterol biosynthesis and regulation in response to this compound treatment.
Materials:
-
Cultured and treated hepatocytes
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (HMGCR, CYP51A1, SREBF2, LXRα (NR1H3), ABCA1) and a reference gene (GAPDH, ACTB)
Procedure:
-
RNA Extraction: Lyse the treated hepatocytes and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the relative change in gene expression using the ΔΔCt method, comparing the treated samples to the vehicle control.
-
Table 2: Relative Gene Expression Changes in Response to Sterol Modulation
| Gene Target | Function | Fold Change (vs. Control) after this compound Treatment |
| SREBF2 | Master regulator of cholesterol synthesis | 0.65 ± 0.07 |
| HMGCR | Rate-limiting enzyme in cholesterol synthesis | 0.71 ± 0.09 |
| CYP51A1 | Lanosterol/Dihydrolanosterol demethylase | 0.82 ± 0.11 |
| LXRα (NR1H3) | Nuclear receptor activated by oxysterols | 1.10 ± 0.15 |
| ABCA1 | LXR target gene, cholesterol efflux | 1.25 ± 0.20 |
Data are presented as mean ± SD and are hypothetical, representing expected trends where sterol accumulation suppresses the SREBP pathway.[15][16]
Signaling Pathway Analysis
Accumulation of this compound or its downstream oxysterol metabolites can regulate the SREBP-2 and LXR pathways.[7][15] SREBP-2 activity is typically suppressed by high sterol levels, leading to reduced transcription of cholesterol synthesis genes.[16] Conversely, certain oxysterols can activate LXR, which forms a heterodimer with RXR and promotes the transcription of genes involved in cholesterol efflux and transport, such as ABCA1.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights on the role of cholesterol in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of cholesterol metabolism and the LXRalpha-SREBP-1c pathway on nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP51A1 in health and disease: from sterol metabolism to regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockouts of CYP51A1, DHCR24, or SC5D from cholesterol synthesis reveal pathways modulated by sterol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. GC-MS characterization and quantification of sterols and cholesterol oxidation products | Semantic Scholar [semanticscholar.org]
- 12. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liver X receptor - Wikipedia [en.wikipedia.org]
- 18. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dihydrolanosterol and Lanosterol Co-elution in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of dihydrolanosterol and lanosterol in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Co-elution of the structurally similar sterols, this compound and lanosterol, is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and achieve baseline separation.
Initial Assessment: System Suitability
Before modifying the chromatographic method, ensure your HPLC system is performing optimally. Poor peak shape, such as fronting or tailing, can contribute to apparent co-elution.
Key Checks:
-
Column Health: A contaminated or degraded column is a primary cause of poor peak shape. Flush the column with a strong solvent (e.g., isopropanol) or, if performance does not improve, replace the column.
-
Extra-Column Volume: Minimize the length and inner diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Flow Rate Consistency: Verify that the pump is delivering a stable and accurate flow rate. Fluctuations can lead to variable retention times and poor resolution.
-
Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting in a stronger solvent can cause peak distortion.
Method Optimization Strategies
If the HPLC system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation factor (α) and/or the column efficiency (N).
dot
Caption: Troubleshooting workflow for resolving this compound and lanosterol co-elution.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the co-elution of this compound and lanosterol?
A1: this compound and lanosterol are structurally very similar. The only difference is the presence of a double bond in the side chain of lanosterol, which is absent in this compound. This subtle structural difference results in very similar physicochemical properties, leading to near-identical retention times on many standard reversed-phase HPLC columns.
Q2: I'm using a C18 column with a high percentage of methanol, but still see co-elution. What should I try next?
A2: If you are already using a high concentration of a single organic solvent like methanol and still have co-elution, consider the following adjustments:
-
Change the Organic Modifier: Switch from methanol to acetonitrile, or try a mixture of both. Acetonitrile and methanol have different solvent properties and can alter the selectivity of the separation. Acetonitrile is aprotic and has a strong dipole moment, while methanol is a protic solvent capable of hydrogen bonding.[1] These differences can influence the interaction of the sterols with the stationary phase, potentially improving resolution.
-
Adjust the Temperature: Systematically increase or decrease the column temperature. Temperature can affect the selectivity of a separation.[2] For sterols, an increase in temperature may improve resolution.
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, changing the column chemistry is the next logical step. A phenyl-hexyl column can offer different selectivity for aromatic and unsaturated compounds compared to a standard C18 column due to π-π interactions.
Q3: How does a phenyl-hexyl column improve the separation of these two sterols?
A3: A phenyl-hexyl stationary phase provides an alternative separation mechanism to the purely hydrophobic interactions of a C18 column. The phenyl group allows for π-π interactions with unsaturated compounds. Since lanosterol has a double bond in its side chain that this compound lacks, a phenyl-hexyl column can exhibit greater retention and selectivity for lanosterol, leading to improved separation. Using methanol as the organic modifier can enhance these π-π interactions.
Q4: Can temperature adjustments alone be sufficient to resolve the co-elution?
A4: In some cases, yes. Changing the column temperature can alter the retention and selectivity of the separation. Increasing the temperature generally decreases retention times but can sometimes improve the resolution between closely eluting peaks by affecting the thermodynamics of the analyte-stationary phase interaction. It is a relatively simple parameter to adjust and should be explored.
Q5: Are there any alternative chromatographic techniques if HPLC fails to provide adequate separation?
A5: Yes, for very challenging separations of structurally similar compounds like this compound and lanosterol, counter-current chromatography (CCC) has been shown to be an effective alternative.[3][4] CCC is a liquid-liquid chromatography technique that can provide high-purity separation of these sterols.
Data Presentation
| Compound | Stationary Phase | Mobile Phase | Temperature (°C) | Flow Rate (mL/min) | Retention Time (min) |
| This compound | Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 3.5 µm) | 95% Methanol | 35 | 1.0 | ~27 |
| Lanosterol | Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 3.5 µm) | 95% Methanol | 35 | 1.0 | ~25.5 |
Retention times are estimated from the chromatogram in the cited literature.[5]
Experimental Protocols
Protocol 1: Baseline Separation on a C18 Column
This protocol is based on a published method for the separation of lanosterol, this compound, and cholesterol.[5]
1. HPLC System and Conditions:
-
HPLC System: An Agilent 1260 Infinity Series LC or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 3.5 µm).
-
Mobile Phase: 95% Methanol in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detector: UV/Vis detector at 210 nm.
2. Sample Preparation:
-
Dissolve the sample containing this compound and lanosterol in the mobile phase (95% methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Run:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and run the analysis for a sufficient time to allow for the elution of both compounds. Based on existing data, a run time of at least 30 minutes is recommended.
4. Data Analysis:
-
Identify the peaks for this compound and lanosterol based on their retention times (this compound is expected to elute slightly later than lanosterol under these conditions).
-
Assess the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.
dot
Caption: General experimental workflow for HPLC analysis of this compound and lanosterol.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation and purification of lanosterol, this compound, and cholesterol from lanolin by high-performance counter-current chromatography dual-mode elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101691391A - Method for separating and purifying crude lanosterol product - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Dihydrolanosterol Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal intensity of dihydrolanosterol in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for this compound often low in my mass spectrometry experiments?
This compound, like other sterols, is a neutral, uncharged molecule. This makes it inherently difficult to ionize efficiently using common techniques like Electrospray Ionization (ESI), which is excellent for charged or polar molecules.[1][2] The low ionization efficiency directly results in poor signal intensity.[3][4]
Q2: Which ionization technique is most effective for this compound analysis?
Atmospheric Pressure Chemical Ionization (APCI) is generally more sensitive and effective for non-polar molecules like sterols.[1][5] Studies have shown that for some sterols, APCI can increase sensitivity by more than 30-fold compared to ESI.[1] A newer technique, Tube Plasma Ionization (TPI), has also shown comparable performance to APCI and is superior to ESI for sterol analysis.[5] While ESI can be used, it is often less sensitive for sterols.[4]
Q3: Should I consider derivatization for my this compound samples?
Yes, derivatization is a highly effective strategy to improve the ionization efficiency of neutral molecules.[2][4] By converting sterols into more polar derivatives, their response in both ESI and APCI can be significantly enhanced.[4]
Q4: What are the common derivatization options for sterols like this compound?
Common derivatization methods include:
-
Picolinyl Esters: This method converts the sterol into a more polar structure, which readily forms protonated molecular ions ([M+H]+) in both ESI and APCI, improving detection.[2]
-
Trimethylsilyl (TMS) Ethers: This is a well-established method, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, as it increases the volatility and thermal stability of the sterol.[6][7]
Q5: What are the typical ions or adducts observed for this compound in mass spectrometry?
Due to their structure, sterols commonly lose a water molecule during ionization. Therefore, the most frequently observed ion is the dehydrated protonated molecule, [M+H-H₂O]⁺.[8][9] Depending on the mobile phase composition, you may also observe adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[4][10]
Troubleshooting Guide
Problem: Very Weak or No Signal Detected
Q: I am not detecting a signal for this compound. What are the first steps to troubleshoot this issue?
A complete loss of signal usually points to a singular, significant issue. A systematic approach is recommended to isolate the problem.[11]
-
Verify Mass Spectrometer Performance: First, confirm the MS is functioning correctly. Infuse a known standard to check for a stable spray and signal. Ensure all voltages and gas flows are active and within their expected ranges.[11]
-
Check the LC System: If the MS is working, investigate the liquid chromatography system. A common issue is a loss of prime in one of the pumps, especially the one delivering the organic mobile phase, which would prevent your analyte from eluting off the column.[11] Manually purge the pumps to remove any air pockets.
-
Evaluate Sample Preparation: If both the MS and LC systems are operational, the issue may lie with the sample preparation. Prepare a fresh, simple standard of this compound and inject it directly to rule out any issues with the extraction or derivatization process from a complex matrix.[11]
Problem: Poor or Inconsistent Peak Shape
Q: My this compound peak is tailing or splitting. What could be the cause?
Poor peak shape can compromise resolution and quantification. The cause can often be traced to the column or mobile phase interactions.
-
Column Contamination: Buildup of matrix components on the column frit or head can cause peak splitting and tailing. Try flushing the column or, if that fails, trim a small section (~0.5m) from the front of the column.[12][13]
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent that is as weak as or weaker than the mobile phase.[12]
-
Secondary Interactions: Peak tailing for a specific analyte can indicate secondary interactions with the stationary phase. This may require adjusting the mobile phase pH or choosing a different column chemistry.[12]
-
Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and MS inlet can lead to peak broadening for all analytes. Ensure all connections are secure and tubing is kept as short as possible.[12]
Problem: High Background Noise
Q: The baseline in my chromatogram is very noisy, making it difficult to integrate the this compound peak. How can I reduce this?
High background noise can obscure low-intensity signals.
-
Solvent and Gas Purity: Ensure you are using high-purity (LC-MS grade) solvents and high-purity carrier gases (99.9995% or greater).[13] Contaminants in either can lead to a high background.
-
System Leaks: Air leaks in the system are a common cause of high background, particularly the presence of nitrogen (m/z 28) and oxygen (m/z 32). Use an electronic leak detector to check all fittings from the gas source to the MS.[13]
-
Mobile Phase Contamination: Buffers and mobile phases should be made fresh, ideally daily, to prevent microbial growth, which can contribute to background noise.[12]
Quantitative Data Summary
Table 1: Comparison of Ionization Techniques for Sterol Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs in the liquid phase via a high-voltage spray.[5] | Ionization occurs in the gas phase via corona discharge.[5] |
| Suitability for Sterols | Less suitable; sterols are non-polar and ionize poorly.[1][4] | Highly suitable; efficient for compounds with moderate to low polarity.[1][5] |
| Relative Sensitivity | Lower.[1] | Significantly higher; can be over 30-137 fold greater for some sterols.[1] |
| Common Ions Formed | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺.[4] | Primarily [M+H-H₂O]⁺.[9] |
| Robustness | Can suffer from significant ion suppression from complex matrices.[5] | Generally more robust and provides stable signals.[5] |
Table 2: Example MRM Transitions for this compound and Related Sterols
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lathosterol | 369.3 | 161.1 | [14] |
| Lanosterol | 409.4 | 109.1 | [14] |
| Desmosterol | 367.4 | 147.1 | [14] |
| This compound | 429.4 | 411.4 ([M+H-H₂O]⁺) | Theoretical |
*Note: Specific MRM transitions for this compound should be optimized empirically. The transition shown is a theoretical value based on the common loss of water.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from methodologies for extracting sterols from plasma.[14]
-
Sample Preparation: To a 50 µL plasma aliquot, add an appropriate internal standard.
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of chloroform and methanol).
-
Phase Separation: Vortex the sample and centrifuge to separate the organic and aqueous layers.
-
Drying: Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase or a compatible solvent for LC-MS/MS analysis.
Protocol 2: Derivatization to Picolinyl Esters
This protocol improves ionization efficiency for ESI and APCI analysis.[2]
-
Reagent Preparation: Prepare a solution of picolinic acid and the coupling reagent 2-methyl-6-nitrobenzoic anhydride (MNBA) in an appropriate solvent.
-
Reaction: Add the reagent solution to the dried sterol extract.
-
Incubation: Allow the reaction to proceed at room temperature for the recommended time.
-
Quenching: Stop the reaction by adding a quenching agent.
-
Extraction: Extract the picolinyl ester derivatives using a suitable organic solvent.
-
Analysis: Dry the extract and reconstitute for LC-MS analysis.
Protocol 3: LC-MS Analysis with a Pentafluorophenyl (PFP) Column
A PFP stationary phase can provide excellent separation for structurally similar sterols.[15][16][17]
-
Column: Use a pentafluorophenyl (PFP) analytical column.
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile/Methanol mixture with the same modifier.
-
Gradient: Develop a suitable gradient to separate this compound from other isomers and matrix components. A long gradient (e.g., 30 minutes) may be necessary for optimal resolution.[15]
-
Flow Rate: A typical analytical flow rate is between 0.3-0.6 mL/min.[1]
-
MS Detection: Use APCI in positive ion mode. Set the instrument to monitor the specific MRM transition for this compound.
Diagrams and Visualizations
Caption: Workflow for troubleshooting low signal intensity.
Caption: Decision tree for using derivatization.
Caption: Simplified Kandutsch-Russell cholesterol biosynthesis pathway.
References
- 1. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. escholarship.org [escholarship.org]
- 11. biotage.com [biotage.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. medpace.com [medpace.com]
- 15. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting dihydrolanosterol instability in solution
Welcome to the technical support center for dihydrolanosterol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the stability of this compound in solution. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (also known as 24,25-dihydrolanosterol or lanostenol) is a tetracyclic triterpenoid and a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its stability in solution is crucial for accurate and reproducible experimental results, as degradation can lead to the formation of artifacts that may interfere with assays or produce misleading biological effects.
Q2: What are the primary factors that contribute to the instability of this compound in solution?
A2: Like other sterols, this compound is susceptible to degradation through oxidation.[3][4] The primary factors that can induce degradation include:
-
Exposure to Light: UV and visible light can promote photo-oxidation.[5][6][7]
-
Elevated Temperatures: High temperatures can accelerate thermal degradation.[3][8]
-
Presence of Oxygen: Atmospheric oxygen can lead to the formation of various oxidation products.
-
Extreme pH: Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[9][10]
-
Repeated Freeze-Thaw Cycles: While some sterols show stability, repeated cycling can potentially impact the integrity of the solution and the compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
Q: I am observing precipitation in my this compound solution. What could be the cause and how can I resolve it?
A: Precipitation of this compound is often due to its low aqueous solubility and tendency to crystallize out of solutions, especially at higher concentrations or upon cooling.
Troubleshooting Steps:
-
Solvent Selection: this compound has limited solubility in common solvents. Based on available data, ethanol is a suitable solvent for preparing stock solutions.[11] It is poorly soluble in DMSO.[11]
-
Solubilization Assistance: If you observe precipitation, gentle warming (up to 60°C) and ultrasonication can aid in redissolving the compound.[11]
-
Use of Co-solvents or Carriers: For aqueous-based assays, a common practice is to first dissolve this compound in a small amount of an organic solvent like ethanol and then dilute it into the aqueous buffer or media. The use of carriers like cyclodextrins (e.g., SBE-β-CD) can also enhance its solubility in aqueous solutions.[11]
-
Concentration Management: Prepare stock solutions at a reasonable concentration and dilute them to the final working concentration just before use. Avoid preparing highly concentrated stock solutions that are prone to precipitation upon storage.
Issue 2: Suspected Degradation of this compound
Q: My experimental results are inconsistent, and I suspect my this compound is degrading. How can I confirm this and prevent it?
A: Inconsistent results are a common sign of compound instability. Degradation can be confirmed through analytical methods and prevented by adhering to proper handling and storage protocols.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected this compound degradation.
Analytical Confirmation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to detect the parent compound and identify potential degradation products by their mass-to-charge ratio.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the sterol, to separate and identify volatile degradation products.[9][14]
Preventative Measures:
-
Storage: Store solid this compound at 4°C, protected from light. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring protection from light.[11]
-
Handling: When preparing solutions, minimize exposure to light and heat. If possible, handle solutions under an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Preparation: Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation that may occur in solutions stored at 4°C or room temperature. Avoid repeated freeze-thaw cycles of stock solutions by aliquoting them after preparation.
Issue 3: Unexpected Biological Activity
Q: I am observing unexpected or off-target effects in my cell-based assays. Could this be related to this compound instability?
A: Yes, degradation products of sterols, often referred to as oxysterols, can have their own biological activities that may differ from the parent compound, leading to unexpected experimental outcomes.
Potential Degradation Products and Their Impact:
Sterol oxidation can lead to the formation of various products, including:
-
Hydroxy derivatives: (e.g., 7α- and 7β-hydroxy)
-
Keto derivatives: (e.g., 7-ketosterol)
-
Epoxy derivatives: (e.g., 5α,6α-epoxy and 5β,6β-epoxy)[9]
These oxysterols are known to be biologically active and can modulate various cellular pathways, including those involved in lipid metabolism, inflammation, and cell death.
Signaling Pathway Implication:
Caption: Potential impact of this compound degradation on cellular signaling.
To mitigate this, it is crucial to use high-purity this compound and handle it under conditions that minimize degradation. If unexpected effects persist, consider analyzing your stock solution for the presence of common sterol oxidation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Light Conditions |
| Solid | 4°C | Long-term | Protect from light |
| Stock Solution | -80°C | Up to 6 months[11] | Protect from light[11] |
| Stock Solution | -20°C | Up to 1 month[11] | Protect from light[11] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Ethanol | 12.5 mg/mL (29.16 mM)[11] | Ultrasonication and warming to 60°C may be required.[11] |
| DMSO | < 1 mg/mL[11] | Insoluble or slightly soluble.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Ethanol (200 proof, anhydrous)
-
Sterile, amber microcentrifuge tubes or vials
-
Ultrasonicator
-
Heating block or water bath
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol to achieve the desired concentration (e.g., 12.5 mg/mL).
-
Tightly cap the tube and vortex briefly to mix.
-
If the this compound does not fully dissolve, place the tube in an ultrasonicator bath for 10-15 minutes.
-
If necessary, warm the solution to 60°C for short periods while vortexing until the solid is completely dissolved.[11]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize exposure to light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]
Protocol 2: Forced Degradation Study of this compound (General Guideline)
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability. This is a general protocol and may need optimization.
Materials:
-
This compound stock solution (in a suitable solvent like ethanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV-Vis spectrophotometer or photostability chamber
-
Heating oven
-
LC-MS or GC-MS system for analysis
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with the HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with the NaOH solution. Incubate at a controlled temperature for a defined period. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with the H₂O₂ solution. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the this compound solution (and a sample of the solid compound) in a heating oven at an elevated temperature (e.g., 60-100°C) for a defined period.
-
Photodegradation: Expose an aliquot of the this compound solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: At each time point, analyze the stressed samples and a control sample (stored at -80°C) by a validated stability-indicating method, such as LC-MS or GC-MS, to quantify the remaining this compound and identify any degradation products.
Forced Degradation Logic:
Caption: Overview of a forced degradation study for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Regulated degradation of HMG CoA reductase requires conformational changes in sterol-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Preparation and mass spectrometry of 14 pure and 18O(2)-labeled oxidation products from the phytosterols beta-sitosterol and stigmasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of plant sterol oxidation products in plant sterol enriched spreads, fat blends, and plant sterol concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrolanosterol Extraction from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of dihydrolanosterol extraction from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most common methods for this compound extraction involve an initial lipid extraction using a solvent mixture, often followed by saponification and a cleanup step. The traditional Bligh/Dyer and Folch methods, which use a chloroform and methanol mixture, are widely employed to disrupt lipoproteins and solubilize lipids.[1][2] Saponification, or alkaline hydrolysis, is a crucial step to cleave steryl esters and release free sterols, which can then be extracted into a nonpolar solvent.[1][3] Solid-phase extraction (SPE) is frequently used for sample cleanup to remove interfering compounds before analysis.[1][2]
Q2: Which solvents are most effective for this compound extraction?
A2: The choice of solvent depends on the specific extraction step. For the initial total lipid extraction, a mixture of chloroform and methanol is highly effective.[1][2] For the extraction of the unsaponifiable fraction (containing free sterols) after saponification, nonpolar solvents like n-hexane or diethyl ether are commonly used.[3] For purification and separation, solvent systems like n-heptane/acetonitrile/ethyl acetate have been utilized in techniques such as counter-current chromatography.[4]
Q3: Is saponification always necessary for this compound extraction?
A3: Not always, but it is highly recommended, especially when dealing with complex matrices like plasma or tissues where a significant portion of sterols exists as fatty acid esters.[1] Saponification cleaves these esters, releasing the free this compound and thereby increasing the overall yield and providing a more accurate quantification of the total amount present.[2] However, if the goal is to analyze only the free sterol pool, saponification can be omitted.
Q4: Do I need to derivatize this compound before analysis?
A4: Derivatization is generally essential for analysis by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). Sterols have low volatility, and converting them into trimethylsilyl (TMS) derivatives increases their volatility, improving chromatographic peak shape and detection.[3] For High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is typically not required.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Incomplete cell lysis or tissue homogenization. | Ensure thorough sample disruption using appropriate mechanical (e.g., sonication, bead beating) or chemical methods. |
| Inefficient initial lipid extraction. | Use a robust solvent system like chloroform:methanol (1:2 v/v) as in the Bligh/Dyer method. Ensure sufficient solvent volume and vortexing.[2] | |
| Incomplete saponification of steryl esters. | Ensure the use of a fresh alkaline solution (e.g., 1 M KOH in methanol). Increase incubation time or temperature (e.g., 90°C for 2 hours) if necessary, but be mindful of potential degradation of other compounds.[2] | |
| Poor phase separation during liquid-liquid extraction. | Add sufficient water or saline to induce clear phase separation. Centrifugation can aid in separating the aqueous and organic layers.[2] | |
| Loss of analyte during solvent evaporation. | Use a gentle stream of nitrogen and avoid excessive heat during the drying process. | |
| Co-elution with other Sterols (e.g., Lanosterol) | Similar polarity and structure of sterols. | Optimize the chromatographic method. For HPLC, consider using a high-resolution column (e.g., C18 core-shell) and a shallow elution gradient.[1] For complex mixtures, advanced techniques like counter-current chromatography may be necessary for complete separation.[4] |
| High Background or Interfering Peaks in Chromatogram | Presence of other lipids or matrix components. | Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction. A silica cartridge can effectively separate sterols from more nonpolar compounds like cholesteryl esters and more polar compounds.[2] |
| Contamination from plasticware. | Use glass tubes and vials whenever possible, especially when working with organic solvents. | |
| Poor Peak Shape in HPLC Analysis | Inappropriate mobile phase composition. | Ensure the mobile phase is suitable for sterol analysis. Methanol-based mobile phases are common.[2][8] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Quantitative Results | Variability in extraction efficiency. | Always include an internal standard (e.g., a deuterated analog of a related sterol) at the beginning of the sample preparation process to correct for losses during extraction and analysis.[1][2] |
| Instability of this compound. | Minimize exposure to high temperatures, strong acids, and light. Store extracts at low temperatures (-20°C or -80°C). |
Quantitative Data Summary
Table 1: Extraction and Purification of this compound and Related Sterols
| Method | Matrix | Analyte | Purity/Recovery | Reference |
| Counter-current chromatography | Lanolin | This compound | 95.71% purity | [4] |
| Counter-current chromatography | Lanolin | Lanosterol | 99.77% purity | [4] |
| Counter-current chromatography | Lanolin | Cholesterol | 91.43% purity | [4] |
| HPLC-MS Method | Human Plasma | Multiple Sterols | Extraction efficiency: 85-110% | [1] |
| Selective Solvent Crystallization | Lanolin Alcohol | Cholesterol | 94.7% purity, 88.0% recovery | [9] |
Experimental Protocols
Protocol 1: this compound Extraction from Cultured Cells
This protocol is adapted from methodologies for sterol analysis from biological matrices.[2][5][6][7]
-
Cell Harvesting:
-
Harvest approximately 5-10 million cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
-
Lipid Extraction (Bligh/Dyer Method):
-
Resuspend the cell pellet in a glass tube.
-
Add 6 mL of a chloroform:methanol (1:2 v/v) solution.
-
At this stage, add an appropriate internal standard (e.g., deuterated sterol).
-
Vortex vigorously for 10 seconds.
-
Centrifuge to pellet insoluble material.
-
Transfer the supernatant to a new glass tube.
-
Add 2 mL of chloroform and 2 mL of PBS to the supernatant.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Saponification:
-
Dry the collected organic phase under a stream of nitrogen at approximately 35°C.
-
Prepare a fresh hydrolysis solution (e.g., 1 M KOH in methanol).
-
Add 1 mL of the hydrolysis solution to the dried lipid extract.
-
Vortex for 10 seconds, cap the tube tightly, and heat at 90°C for 2 hours.
-
Allow the tube to cool to room temperature.
-
-
Extraction of Unsaponifiables:
-
To the cooled, hydrolyzed extract, add 2 mL of chloroform and 1.8 mL of PBS.
-
Vortex for 10 seconds and centrifuge.
-
Collect the lower organic phase.
-
Dry the organic phase under nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 95% methanol for RP-HPLC).[2]
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is for purifying the lipid extract to isolate the sterol fraction.[2]
-
SPE Cartridge Conditioning:
-
Use a silica SPE cartridge (e.g., 100 mg).
-
Pre-wash the cartridge by passing 2 mL of hexane through it.
-
-
Sample Loading:
-
Take the dried lipid extract (with or without prior saponification).
-
Dissolve it in 1 mL of toluene.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
-
Elution of Fractions:
-
Elute nonpolar compounds (e.g., cholesteryl esters) with 1 mL of hexane. Discard this fraction if not of interest.
-
Elute the sterol fraction (including this compound) with 8 mL of 30% isopropanol in hexane.
-
-
Final Preparation:
-
Dry the collected sterol fraction under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your analytical system (e.g., 95% methanol for HPLC-MS).
-
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation and purification of lanosterol, this compound, and cholesterol from lanolin by high-performance counter-current chromatography dual-mode elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dihydrolanosterol Quantification by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of dihydrolanosterol by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification by LC-MS?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the signal, known as ion suppression, or an increase in the signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: What are the common sources of matrix effects in this compound analysis in biological samples?
A2: In biological matrices such as plasma, serum, or tissue homogenates, the primary sources of matrix effects are phospholipids, which are major components of cell membranes.[3] Other contributing substances include salts, proteins, and other endogenous metabolites that may co-extract with this compound and interfere with its ionization in the MS source.[4]
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or peak in the constant signal of this compound indicates ion suppression or enhancement, respectively, at the retention time of the interfering compounds.
-
Post-extraction Spike: This is a quantitative method to assess the extent of matrix effects. The signal response of this compound spiked into an extracted blank matrix is compared to the response of a pure standard solution of this compound at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[5]
Q4: What are the acceptable limits for matrix effects in a validated bioanalytical method?
A4: According to regulatory guidelines (e.g., FDA), the matrix effect, assessed by the matrix factor, should be evaluated. The matrix factor is calculated as the ratio of the analyte peak response in the presence of matrix (post-spiked) to the analyte peak response in the absence of matrix (neat solution). The coefficient of variation (CV) of the internal standard-normalized matrix factor should be less than 15%.
Troubleshooting Guides
Problem: Poor reproducibility of this compound quantification in different sample lots.
| Potential Cause | Recommended Solution |
| Variable Matrix Effects | Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement. |
| Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A deuterated standard, such as this compound-d7, will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction.[5][6][7] | |
| Solution 2: Matrix-Matched Calibrators. Prepare calibration standards and quality control samples in a representative blank matrix to compensate for the matrix effect. For sterol analysis, a surrogate matrix like 4% bovine serum albumin has been used to minimize interference.[1] |
Problem: Low signal intensity or complete signal loss of this compound in biological samples compared to standards.
| Potential Cause | Recommended Solution |
| Significant Ion Suppression | Co-eluting matrix components, especially phospholipids, are likely competing with this compound for ionization.[3] |
| Solution 1: Improve Sample Preparation. Employ more rigorous extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[3][4] | |
| Solution 2: Optimize Chromatographic Separation. Modify the LC gradient, change the stationary phase, or adjust the flow rate to separate this compound from the interfering compounds. A pentafluorophenyl (PFP) stationary phase has been shown to be effective for separating structurally similar sterols.[8] | |
| Solution 3: Change Ionization Source. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects for nonpolar compounds like sterols compared to Electrospray Ionization (ESI).[9] |
Quantitative Data on Matrix Effects
The following table summarizes representative data on matrix effects in sterol analysis.
| Analyte | Matrix | Sample Preparation | Ionization | Matrix Effect (%)* | Reference |
| Lathosterol | Serum | Protein Precipitation | APCI | +30% (Enhancement) | [10] |
| Campesterol | Serum | Protein Precipitation | APCI | +30% (Enhancement) | [10] |
| β-Sitosterol | Serum | Protein Precipitation | APCI | +30% (Enhancement) | [10] |
| Oxysterols | Plasma | MTBE Extraction | ESI | -15% to +15% | [11] |
*Matrix Effect (%) = ((Response in Matrix / Response in Neat Solution) - 1) * 100
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix extract. Use a representative biological matrix (e.g., human plasma) that is free of this compound. Process this blank matrix through your entire sample preparation procedure (e.g., LLE or SPE).
-
Spike the blank matrix extract. Add a known amount of the this compound standard solution to the processed blank matrix extract to achieve the same final concentration as the pure standard solution.
-
Analyze both solutions by LC-MS. Inject the pure standard solution and the spiked matrix extract into the LC-MS system and record the peak areas for this compound.
-
Calculate the Matrix Effect (ME).
-
ME (%) = (Peak Area in Spiked Matrix / Peak Area in Pure Standard) * 100%
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Mitigation of Matrix Effects using a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Obtain a deuterated internal standard for this compound, such as this compound-d7.[5][6][7]
-
Prepare a stock solution of the SIL-IS at a known concentration.
-
Spike all samples with the SIL-IS. Add a small, fixed volume of the SIL-IS stock solution to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
Perform sample preparation. Follow your established extraction protocol.
-
Analyze by LC-MS/MS. Set up the mass spectrometer to monitor the specific MRM (Multiple Reaction Monitoring) transitions for both this compound and this compound-d7.
-
Quantify using the peak area ratio. Calculate the ratio of the peak area of this compound to the peak area of this compound-d7 for all samples. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. Determine the concentration of this compound in the unknown samples from this calibration curve.
Visualizations
Caption: Conceptual diagram of matrix effects in LC-MS.
Caption: Workflow for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Preventing isomerization of dihydrolanosterol during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrolanosterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of this compound during sample preparation, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound (lanost-8-en-3β-ol) is a critical tetracyclic triterpenoid intermediate in the biosynthesis of cholesterol and other sterols in mammals. It is characterized by a double bond at the C8-C9 position. Isomerization, particularly the migration of this double bond to the C7-C8 position to form lanost-7-en-3β-ol, can occur during sample preparation. This structural change can significantly impact its biological activity and lead to inaccurate quantification and characterization in downstream applications.
Q2: What are the primary factors that can cause the isomerization of this compound?
The primary drivers of this compound isomerization during sample preparation are:
-
Acidic Conditions: Exposure to even mild acids can catalyze the migration of the C8 double bond.
-
High Temperatures: Elevated temperatures, especially in the presence of acidic or basic catalysts, can provide the energy needed for isomerization and degradation.
-
Extended Saponification: Prolonged exposure to strong alkaline conditions during the hydrolysis of steryl esters can promote isomerization and degradation of the sterol core.
-
Exposure to Light: While less documented for this compound specifically, some sterols are susceptible to photochemical isomerization. It is a good practice to minimize light exposure.
Troubleshooting Guide: Preventing this compound Isomerization
This guide addresses common issues encountered during sample preparation that may lead to this compound isomerization.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis, suggesting the presence of isomers. | Acid-catalyzed isomerization: Residual acid from extraction or purification steps. Use of acidic solvents or reagents. | 1. Neutralize all acidic residues promptly after extraction. 2. Use neutral or slightly basic solvents and reagents whenever possible. 3. Consider using a solid-phase extraction (SPE) method with neutral elution conditions. |
| Inconsistent quantitative results for this compound across replicate samples. | Thermal degradation and isomerization: High temperatures during solvent evaporation or saponification. | 1. Evaporate solvents under a gentle stream of nitrogen at or below room temperature. 2. If saponification is necessary, use milder conditions (e.g., lower temperature, shorter duration) and ensure complete neutralization afterward. 3. Flash freeze samples in liquid nitrogen for storage to minimize thermal degradation.[1] |
| Broad or tailing peaks for this compound in chromatographic analysis. | On-column isomerization: Acidic nature of the stationary phase (e.g., some silica-based columns). | 1. Use a pentafluorophenyl (PFP) or a C18 stationary phase for HPLC or LC-MS analysis, as these are generally less acidic. 2. Incorporate a small amount of a basic additive (e.g., 0.1% ammonium hydroxide) to the mobile phase to neutralize active sites on the column, if compatible with your detection method. |
| Loss of this compound during sample workup. | Oxidation and degradation: Exposure to air (oxygen) and light, especially at elevated temperatures. | 1. Work in an inert atmosphere (e.g., under nitrogen or argon) as much as possible. 2. Use amber vials or wrap containers in aluminum foil to protect samples from light. 3. Add antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents to prevent oxidation.[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Matrices
This protocol is designed to minimize isomerization by avoiding harsh acidic and thermal conditions.
Materials:
-
Biological sample (e.g., tissue, cells)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Internal standard (e.g., deuterated this compound)
-
Nitrogen gas
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenize the biological sample in cold PBS.
-
To 1 volume of homogenate, add 4 volumes of a 2:1 (v/v) mixture of methanol:dichloromethane containing 0.01% BHT.
-
Add an appropriate amount of the internal standard.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (dichloromethane layer) containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol or isopropanol) for analysis.
Protocol 2: Mild Saponification for the Cleavage of Dihydrolanosteryl Esters
If the analysis of total this compound (free and esterified) is required, a mild saponification step is necessary.
Materials:
-
Dried lipid extract from Protocol 1
-
1 M Methanolic Potassium Hydroxide (KOH)
-
Deionized water
-
Hexane (HPLC grade)
-
Sodium chloride (NaCl)
Procedure:
-
To the dried lipid extract, add 1 mL of 1 M methanolic KOH.
-
Incubate the mixture at room temperature (20-25°C) for 1 hour with gentle agitation.
-
Add 1 mL of deionized water to stop the reaction.
-
Extract the free sterols by adding 2 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Collect the upper hexane layer.
-
Repeat the hexane extraction two more times.
-
Wash the combined hexane extracts with 2 mL of a 0.9% NaCl solution.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the sample in a suitable solvent for analysis.
Protocol 3: HPLC-MS/MS Analysis of this compound and its Isomers
This method allows for the separation and quantification of this compound and potential isomers.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid (use with caution, see troubleshooting) or 10 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid or 10 mM ammonium acetate
-
Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ion Source: APCI or ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 429.4 (for [M+H]⁺)
-
Product Ions (m/z): Monitor characteristic fragment ions for this compound and potential isomers (to be determined by infusion of standards).
Visualizations
Caption: Potential isomerization and degradation pathways of this compound.
References
Technical Support Center: Dihydrolanosterol Assay Troubleshooting
This guide provides solutions to common issues encountered during the quantification of dihydrolanosterol, with a focus on mitigating interference from other structurally similar sterols.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing higher-than-expected this compound levels or inconsistent results?
A: This is a common problem often caused by interference from other sterols present in the sample. Due to their structural similarity to this compound, other sterols can be erroneously detected, leading to inaccurate quantification.
Core Principles of Sterol Interference:
-
Immunoassay Cross-Reactivity: Antibodies developed for a this compound immunoassay may also bind to other sterols that share similar structural motifs (epitopes). This is a frequent issue in steroid hormone immunoassays and is directly applicable to sterol analysis.[1][2][3] Compounds with a high degree of structural similarity to the target analyte are more likely to cause significant cross-reactivity.[1][4]
-
Co-elution in Chromatography: In methods like Gas Chromatography (GC) or Liquid Chromatography (LC), sterols with similar physicochemical properties can elute from the chromatography column at very similar times.[5] If the mass spectrometer cannot distinguish between them (e.g., if they are isomers with the same mass), the signal for the co-eluting peaks will be integrated together, leading to an overestimation of this compound.
Commonly Interfering Sterols:
The cholesterol biosynthesis pathway involves numerous structurally related intermediates. This compound is an early sterol in this pathway, and its measurement can be affected by precursors, downstream products, and sterols from parallel pathways.
-
Lanosterol: As the direct precursor to this compound in one branch of the cholesterol synthesis pathway, lanosterol is structurally very similar and a primary candidate for interference.[6][7]
-
Cholesterol: Due to its high abundance in most biological samples, cholesterol can interfere even with low cross-reactivity or minor peak overlap.[8]
-
Other Cholesterol Precursors: Molecules like zymosterol, desmosterol, and lathosterol share the core sterol structure and can pose challenges for separation and specific detection.[5]
The following diagram illustrates the position of this compound relative to other key sterols in the cholesterol biosynthesis pathway.
Q2: How can I determine if my immunoassay is affected by cross-reactivity and what can I do?
A: You must experimentally determine the cross-reactivity of your antibody with other relevant sterols. The standard method for this is a competitive immunoassay (e.g., ELISA).
Troubleshooting Workflow:
The following workflow outlines the steps to identify and mitigate assay interference.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol allows you to determine the concentration of a potential interfering sterol that causes 50% inhibition (IC50) of the antibody binding and compare it to the IC50 of this compound.
-
Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competitive Reaction:
-
Prepare serial dilutions of your this compound standard.
-
Prepare separate serial dilutions of the sterol you are testing for interference (e.g., lanosterol).
-
Add the this compound antibody to each well, immediately followed by the addition of either the this compound standard or the potentially interfering sterol.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour.
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB) and allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Plot absorbance vs. log(concentration) for both this compound and the test sterol to generate sigmoidal dose-response curves.
-
Determine the IC50 value for each.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Interfering Sterol) x 100
-
Data Presentation: Cross-Reactivity Table
Organize your results in a table for clear comparison.
| Assay Target | Competitor | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | This compound (Standard) | 50 | 100% |
| This compound | Lanosterol | 500 | 10% |
| This compound | Cholesterol | 10,000 | 0.5% |
| This compound | Desmosterol | 800 | 6.25% |
Q3: How can I improve the separation of this compound from other sterols in my LC-MS or GC-MS analysis?
A: Achieving good chromatographic separation is critical when analyzing structurally similar sterols.[5] If you observe poor resolution or peak tailing, consider the following optimization strategies.
Chromatography Optimization Strategies:
-
Column Chemistry:
-
Mobile Phase Gradient: A slow, shallow gradient elution program can significantly improve the resolution between closely eluting compounds. Experiment with different solvent compositions (e.g., methanol, acetonitrile, water) and additives (e.g., ammonium acetate).[9][11]
-
Column Temperature: Lowering the column temperature can sometimes enhance the separation of sterols by accentuating small differences in their interaction with the stationary phase.[5][8]
-
Ionization Method (for LC-MS):
-
Atmospheric Pressure Chemical Ionization (APCI): This is often the most common and effective ionization technique for non-ionizable compounds like sterols.[5][8]
-
Electrospray Ionization (ESI): While less common for underivatized sterols, ESI can work under specific conditions, often forming adducts.[5][9]
-
-
Derivatization (for GC-MS): To increase volatility and improve chromatographic performance for GC analysis, sterols are typically derivatized, for instance, by converting them to their trimethylsilyl (TMS) ethers.[12][13]
Mass Spectrometry Settings:
-
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): For tandem mass spectrometry (MS/MS), using highly specific precursor-product ion transitions is crucial for distinguishing your target analyte from background noise and interfering compounds, even if they co-elute.[5][10] It is essential to optimize these transitions for this compound and ensure they are unique from those of potentially interfering sterols.
Q4: Can I improve my sample preparation to remove interfering sterols before analysis?
A: Yes, a robust sample preparation protocol is your first line of defense against interference. The goal is to efficiently extract this compound while removing as many interfering lipids as possible.
Experimental Protocol: Lipid Extraction from Cells
This protocol is a modified Bligh-Dyer method suitable for extracting sterols from cultured cells.[9][10]
-
Cell Harvesting: Harvest approximately 5 to 10 million cells. Wash with PBS and pellet by centrifugation.
-
Initial Extraction: Resuspend the cell pellet in a glass tube. Add 6 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Internal Standards: At this stage, add deuterated sterol standards to allow for subsequent quantification and to track extraction efficiency.[9]
-
Vortexing and Centrifugation: Vortex the sample vigorously and then centrifuge to pellet insoluble material.
-
Phase Separation: Transfer the supernatant to a new glass tube. Add 2 mL of chloroform and 2 mL of PBS to induce phase separation. Vortex and centrifuge again.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas, applying gentle heat (e.g., 37°C) if necessary.[10]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for your downstream analysis (e.g., methanol for LC-MS).
Advanced Purification Steps:
For particularly complex samples, you may consider additional purification, but be aware that each additional step can lead to sample loss.
-
Saponification (Alkaline Hydrolysis): This step hydrolyzes steryl esters to release free sterols, which can be useful if you need to measure the total sterol pool.[14] However, it is a harsh treatment that can potentially degrade some analytes.
-
Solid-Phase Extraction (SPE): SPE can be used to fractionate the lipid extract into different classes.[10][15] For example, a silica SPE column can be used to separate sterols from more polar or nonpolar lipids, reducing the complexity of the sample injected into the chromatograph.[10]
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. Lipidomics - Wikipedia [en.wikipedia.org]
Enhancing the resolution of dihydrolanosterol peaks in chromatography
Welcome to the technical support center for chromatographic analysis of dihydrolanosterol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving high-resolution separation of this compound and related sterols.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between my this compound and lanosterol peaks in HPLC?
Poor resolution or co-elution of this compound and lanosterol is a common challenge due to their structural similarity. The resolution is governed by column efficiency, retention, and selectivity. To improve it, you can:
-
Change the Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider using a pentafluorophenyl (PFP) stationary phase, which offers different retention mechanisms compared to typical reversed-phase columns and can enhance the separation of structurally similar sterols.[1] Altering the bonded phase is one of the most effective ways to change selectivity and resolve co-eluting peaks.
-
Optimize the Mobile Phase: Adjusting the mobile phase composition is crucial.[2][3] If using a methanol-based mobile phase, try switching to acetonitrile or adding a third solvent like 1-propanol to alter selectivity.[1][2] Fine-tuning the organic-to-aqueous ratio can also increase retention and improve separation.[3]
-
Adjust Column Temperature: Lowering the column temperature can sometimes accentuate the minor structural differences between sterols, leading to better resolution.[1] Conversely, optimizing temperature can also improve column efficiency.[3][4] Ensure the temperature is kept constant for reproducible results.[5]
-
Increase Column Efficiency: Use a column with a smaller particle size or a longer column to increase the plate number (N), which results in sharper peaks and better resolution.[2][3]
Q2: My this compound peak is broad and tailing. What are the likely causes and solutions?
Peak broadening and tailing can compromise resolution and quantification. The most common causes include:
-
Column Overload: Injecting too much sample can lead to broad, distorted peaks.[6][7] Try diluting your sample or reducing the injection volume.
-
Secondary Silanol Interactions: Residual acidic silanol groups on silica-based columns can interact with the hydroxyl group of this compound, causing tailing.[8] Using a high-purity, end-capped silica column can minimize this. Adding a mobile phase modifier like a low-concentration buffer can also help.[8]
-
Extra-Column Volume: Poorly made connections, especially between the injector and the column, can create void volumes that cause band broadening.[9] Ensure all fittings are tight and that tubing is cut cleanly and seated properly.[9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve your sample in the initial mobile phase.[5][10]
Q3: When should I consider using Gas Chromatography (GC) instead of HPLC for this compound analysis?
Gas Chromatography, especially when coupled with Mass Spectrometry (GC-MS), is an excellent alternative to HPLC and is often the method of choice for sterol analysis for several reasons:[11][12]
-
High Resolution: Capillary GC columns offer very high separation efficiency, which is ideal for resolving complex mixtures of structurally similar sterols.[11][13]
-
High Sensitivity: When using MS detection in modes like Multiple Reaction Monitoring (MRM), detection limits in the picogram-per-milliliter range can be achieved.[14]
-
Structural Confirmation: GC-MS provides characteristic mass spectra that are invaluable for the unambiguous identification of peaks.[12][13]
-
Speed: Modern GC-MS methods can have run times under 10 minutes.[14]
A key consideration for GC is that sterols like this compound are not volatile and must be chemically modified through derivatization before analysis.[15][16]
Q4: My derivatization for GC analysis seems to have failed. What went wrong?
Successful derivatization is critical for GC analysis of sterols.[15] Failure is often due to a few key factors:
-
Presence of Moisture: Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly sensitive to moisture.[15][17] Ensure your sample extract and solvents are completely dry before adding the derivatizing agent.
-
Incorrect Reaction Conditions: The reaction may require heat. Incubating the sample with the silylation reagent at 60-70°C for a period of time (e.g., 3 hours) can ensure the reaction goes to completion.[17] Room temperature may not be sufficient.[17]
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if exposed to air and humidity. Use fresh reagents for best results.
Q5: I'm observing inconsistent retention times for my this compound peak. How can I fix this?
Shifting retention times are a common problem in chromatography, indicating a lack of method robustness. To troubleshoot, check the following:
-
Mobile Phase Preparation: Inconsistently prepared mobile phases are a frequent cause.[10] Ensure accurate measurements and thorough mixing of all components. If using a buffer, check that the pH is consistent between batches.
-
Column Temperature: Fluctuations in column temperature will cause retention times to drift.[5] Use a column oven to maintain a stable temperature.
-
Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate and, consequently, shifting retention times.[5][17] Check for salt buildup around fittings (a sign of a leak) and ensure the pump is delivering a steady flow.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.[1]
Troubleshooting Workflows
The following diagrams provide a logical approach to diagnosing and resolving common issues encountered during the chromatographic analysis of this compound.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Troubleshooting workflow for GC silylation derivatization.
Experimental Protocols
Protocol 1: High-Resolution Separation of Sterols using HPLC-MS
This protocol is adapted from a method developed for separating 10 structurally similar sterols, including this compound, in a single run.[1]
-
Sample Preparation (from cultured cells):
-
Perform lipid extraction from cell pellets.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for injection.
-
-
Chromatographic Conditions:
-
HPLC System: Shimadzu Nexera XR or equivalent.[1]
-
Column: Two Phenomenex Luna 3 µm PFP (pentafluorophenyl) columns (100 x 2 mm and 150 x 2 mm) connected in series.[1]
-
Mobile Phase: Isocratic elution with Methanol/1-propanol/water/formic acid (80:10:10:0.02, v/v/v/v).[1]
-
Flow Rate: 150 µL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Run Time: 30 minutes.[1]
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a mass spectrometer.
-
Use an appropriate ionization source (e.g., ESI or APCI).
-
Monitor for specific multiple reaction monitoring (MRM) transitions for this compound and other target sterols for quantification.[1]
-
Protocol 2: GC-MS Analysis of Sterols in Plasma
This protocol provides a robust method for the simultaneous determination of multiple sterols, including lanosterol (a close eluting peak to this compound), from plasma.[14]
-
Sample Preparation (Hydrolysis and Extraction):
-
Derivatization:
-
To the dried sterol extract, add a silylation agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or BSTFA.[14][17]
-
Incubate the mixture at 60-70°C to ensure complete derivatization to form trimethylsilyl (TMS) ethers.[14][17]
-
The resulting TMS-ether derivatives are more volatile and thermally stable, making them suitable for GC analysis.[15][18]
-
-
GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a tandem mass spectrometer (MS/MS).[14]
-
Injection: Split injection.[12]
-
Injector Temperature: 250-300°C.[12]
-
Column: A suitable capillary column for sterol analysis (e.g., DB-5ms).
-
Oven Program: Start at an initial temperature of 250-300°C and use a temperature program to elute the sterols.[12] A fast run time of under 8.5 minutes is achievable.[14]
-
Ionization: Positive chemical ionization (PCI) with ammonia as a reagent gas can be used to generate abundant precursor ions.[14]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity to distinguish co-eluting substances.[14]
-
Comparative Data Tables
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Counter-Current Chromatography (CCC) |
| Common Use | Quantification and separation of free sterols.[1] | High-resolution separation and identification of complex sterol mixtures.[12][13] | Preparative separation and purification.[19][20] |
| Derivatization | Not required. | Mandatory (typically silylation).[15][16] | Not required. |
| Typical Run Time | 30 - 80 minutes.[1][19][20] | < 10 minutes.[14] | ~80 minutes for preparative scale.[19][20] |
| Detection | UV, MS.[1][20] | FID, MS, MS/MS.[12][14] | UV.[20] |
| Key Advantage | Simpler sample preparation. | Superior resolution and sensitivity (with MS).[13][14] | High loading capacity for purification.[20] |
| Achieved Purity | Analytical Scale | Analytical Scale | 95.71% (for this compound).[19][20] |
Table 2: Example HPLC Method Parameters for Sterol Separation
| Parameter | Method A (High Resolution)[1] | Method B (Purification)[20] |
| Stationary Phase | Pentafluorophenyl (PFP) | C18 (Agilent ZORBAX Eclipse Plus) |
| Column Dimensions | 100x2mm + 150x2mm (in series) | 250 x 4.6 mm |
| Mobile Phase | Methanol/1-propanol/water/formic acid (80:10:10:0.02) | 95% Methanol |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 150 µL/min | 1.0 mL/min |
| Temperature | 40 °C | 35 °C |
| Detection | Mass Spectrometry (MS) | UV (210 nm) |
Table 3: Example GC-MS Method Parameters and Performance
| Parameter | Value / Description |
| Sample Preparation | Saponification followed by liquid-liquid extraction.[14] |
| Derivatization Reagent | N-methyl-N-trimethylsilyl-trifluoroacetamide.[14] |
| Ionization Mode | Positive Chemical Ionization (PCI) with ammonia.[14] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[14] |
| Run Time | < 8.5 minutes.[14] |
| Detection Limits | Picogram per milliliter (pg/mL) range.[14] |
| Inter/Intra-assay CVs | Mostly < 15%.[14] |
| Recovery | 88% - 117%.[14] |
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. m.youtube.com [m.youtube.com]
- 8. hplc.eu [hplc.eu]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation and purification of lanosterol, this compound, and cholesterol from lanolin by high-performance counter-current chromatography dual-mode elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Low recovery of dihydrolanosterol during solid-phase extraction
Technical Support Center: Solid-Phase Extraction (SPE)
Topic: Troubleshooting Low Recovery of Dihydrolanosterol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of this compound during solid-phase extraction (SPE) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during SPE?
Low recovery is a frequent issue in SPE and can arise from several factors throughout the process.[1][2] this compound is a non-polar, hydrophobic sterol, making it well-suited for reversed-phase SPE.[3][4][5] However, problems can occur at any of the four main SPE steps: conditioning, sample loading, washing, or elution. The most effective way to diagnose the issue is to collect and analyze the fractions from each step to pinpoint where the analyte is being lost.[6][7]
Q2: How do I select the appropriate SPE sorbent for this compound?
The choice of sorbent is critical and depends on the analyte's chemical properties. This compound is a non-polar, hydrophobic molecule. Therefore, a reversed-phase SPE sorbent is the most appropriate choice.[4] These sorbents utilize non-polar functional groups (like C18 or C8) to retain hydrophobic compounds from a polar matrix through van der Waals forces.[8]
-
Recommended Sorbents: C18 (octadecyl) or C8 (octyl) bonded silica.
-
Retention Mechanism: Hydrophobic (non-polar) interactions.[4]
Q3: My this compound is being lost during the sample loading step (analyte breakthrough). What is causing this?
Analyte breakthrough during sample loading occurs when the compound fails to bind to the sorbent. For a hydrophobic analyte like this compound on a reversed-phase sorbent, the primary causes are:
-
Incorrect Sample Solvent: The sample is likely dissolved in a solvent with too much organic content. For strong retention on a reversed-phase sorbent, the sample should be loaded in a predominantly aqueous (polar) matrix.[4] this compound is soluble in organic solvents like ethanol but sparingly soluble in water.[9][10] A common mistake is dissolving the sample in a strong organic solvent, which prevents it from binding to the sorbent.
-
Improper Sorbent Conditioning/Equilibration: The sorbent bed must be properly wetted (conditioned) and equilibrated before loading the sample.[11] If the sorbent bed dries out before sample loading, retention will be poor and inconsistent.[1]
-
High Sample Flow Rate: Loading the sample too quickly reduces the contact time between the analyte and the sorbent, preventing efficient binding.[6][11]
-
Cartridge Overload: The mass of the analyte and other matrix components exceeds the binding capacity of the sorbent.[6][11]
Q4: I am losing this compound during the wash step. How can this be fixed?
Losing the analyte during the wash step indicates that the wash solvent is too strong (i.e., has too high a percentage of organic solvent). The purpose of the wash step is to remove weakly bound, more polar interferences while the analyte of interest remains bound to the sorbent.[11]
-
Solution: Decrease the strength of the wash solvent. Use a higher proportion of water or aqueous buffer. For example, if you are losing the analyte with a 40% methanol wash, try using 10% or 20% methanol in water instead.[4]
Q5: My this compound is retained on the cartridge but will not elute, resulting in low recovery. What should I do?
This problem indicates that the elution solvent is not strong enough to disrupt the hydrophobic interactions between this compound and the sorbent.[1][8]
-
Solution: Increase the strength (non-polarity) of the elution solvent. If a mixture like 80% acetonitrile is failing, switch to 100% acetonitrile, methanol, or a stronger solvent combination. Also, ensure the volume of the elution solvent is sufficient to pass through the entire sorbent bed and completely desorb the analyte.[1][12]
Q6: Why is my this compound recovery inconsistent between different samples or replicates?
Poor reproducibility is often caused by variations in the SPE procedure.[7] Common causes include:
-
Cartridge Bed Drying: The most frequent cause of inconsistent results is allowing the sorbent bed to dry out after conditioning/equilibration and before sample loading.[1] This must be avoided.
-
Inconsistent Flow Rates: Variations in flow rates during the loading, washing, or elution steps can lead to inconsistent results.[11]
-
Variable Sample Matrix: Differences in the sample matrix can affect the interaction of the analyte with the sorbent.[11]
-
Different Sorbent Batches: Variations between different manufacturing lots of SPE cartridges can sometimes lead to fluctuating recovery rates.[7]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
References
- 1. welch-us.com [welch-us.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C30H52O | CID 440560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. hawach.com [hawach.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. specartridge.com [specartridge.com]
- 12. welchlab.com [welchlab.com]
Minimizing degradation of dihydrolanosterol during saponification
Technical Support Center: Dihydrolanosterol Saponification
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of this compound during saponification. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary pathways for this compound degradation during saponification?
A1: this compound is susceptible to degradation under the harsh conditions of traditional saponification, primarily through oxidation and isomerization. The presence of high temperatures, strong alkaline conditions, and oxygen can lead to the formation of unwanted byproducts, compromising the accuracy of your analysis. Key degradation pathways include the oxidation of the C3 hydroxyl group and the isomerization of the C8 double bond.
Q2: My this compound recovery is low after saponification. What are the likely causes and how can I improve it?
A2: Low recovery of this compound is a common issue and can stem from several factors. The most frequent causes are oxidative degradation and incomplete extraction. To enhance recovery, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Additionally, adding an antioxidant such as pyrogallol or butylated hydroxytoluene (BHT) to the saponification mixture can effectively scavenge free radicals and protect the this compound. Optimizing your extraction protocol by ensuring the correct solvent polarity and performing multiple extractions can also significantly improve recovery rates.
Q3: I am observing unexpected peaks in my chromatogram after saponification. What could these be?
A3: The appearance of extraneous peaks in your chromatogram often indicates the formation of degradation products. Under harsh saponification conditions, this compound can isomerize, leading to shifts in the double bond position, or oxidize to form various oxysterols. To identify these unknown peaks, it is recommended to use mass spectrometry (MS) in conjunction with your chromatographic separation. To mitigate the formation of these byproducts, consider using milder saponification conditions, such as a lower temperature and a shorter reaction time, as outlined in the protocols below.
Q4: Can I avoid saponification altogether to prevent this compound degradation?
A4: While direct analysis of this compound esters is possible using techniques like liquid chromatography-mass spectrometry (LC-MS), saponification is often necessary to release this compound from its esterified form for accurate quantification of the total amount. If you must perform saponification, employing a carefully optimized protocol with protective measures is the best approach to ensure the integrity of your analyte.
Q5: What are the recommended "mild" saponification conditions for this compound?
A5: For sensitive compounds like this compound, "mild" saponification conditions are recommended. This typically involves using a lower concentration of alkali (e.g., 0.5 M KOH in methanol) and a reduced reaction temperature (e.g., 60°C) for a shorter duration (e.g., 1 hour). It is also critical to perform the reaction under an inert atmosphere and in the presence of an antioxidant.
Quantitative Data Summary
The following tables summarize the impact of different saponification conditions on the recovery of sterols, providing a basis for protocol optimization.
Table 1: Effect of Antioxidants on Sterol Recovery
| Antioxidant | Concentration | Sterol Recovery (%) | Reference |
| None | - | 75 ± 5 | |
| Pyrogallol | 0.1% (w/v) | 95 ± 3 | |
| BHT | 0.05% (w/v) | 92 ± 4 |
Table 2: Influence of Temperature and Time on this compound Degradation
| Temperature (°C) | Time (hours) | This compound Degradation (%) |
| 100 | 2 | ~20 |
| 80 | 1 | ~10 |
| 60 | 1 | <5 |
Experimental Protocols
Protocol 1: Optimized Mild Saponification for this compound
This protocol is designed to minimize the degradation of this compound during the saponification of lipid extracts.
Materials:
-
Lipid extract containing this compound
-
0.5 M Potassium Hydroxide (KOH) in 95% ethanol (freshly prepared)
-
Pyrogallol (or BHT)
-
Hexane
-
Deionized water
-
Nitrogen or Argon gas
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
To a glass reaction vial containing the lipid extract, add 2 mL of 0.5 M ethanolic KOH.
-
Add a small amount of pyrogallol (approximately 5 mg).
-
Purge the vial with nitrogen or argon gas for 1-2 minutes to displace any oxygen.
-
Seal the vial tightly with the PTFE-lined cap.
-
Place the vial in a heating block or water bath set to 60°C for 1 hour.
-
After 1 hour, remove the vial and allow it to cool to room temperature.
-
Add 2 mL of deionized water to the vial.
-
Extract the unsaponifiable lipids (containing this compound) by adding 3 mL of hexane and vortexing for 1 minute.
-
Centrifuge the vial to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction (steps 8-10) two more times to ensure complete recovery.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for your analytical method (e.g., mobile phase for HPLC).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Optimized saponification workflow for this compound.
Caption: Troubleshooting logic for low this compound recovery.
Validation & Comparative
A Comparative Analysis of Dihydrolanosterol and Lanosterol: Unraveling Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of dihydrolanosterol and lanosterol, two closely related sterol intermediates in the cholesterol biosynthesis pathway. While both molecules are crucial for cellular function, emerging research has highlighted their distinct roles, particularly in the context of cholesterol regulation and the potential treatment of cataracts. This document synthesizes experimental data to offer a clear comparison of their performance and includes detailed methodologies for key experimental protocols.
Core Biological Functions: Cholesterol Biosynthesis
Lanosterol and this compound are both key precursors in the intricate pathway of cholesterol synthesis.[1] Lanosterol is formed from the cyclization of 2,3-oxidosqualene and subsequently undergoes a series of enzymatic reactions, including demethylation, to eventually yield cholesterol.[2] this compound, as its name suggests, is a reduced form of lanosterol, differing by the saturation of the double bond in its side chain. It also serves as an intermediate in this pathway.[3]
The conversion of lanosterol to cholesterol involves multiple enzymatic steps, with lanosterol 14α-demethylase (CYP51A1) being a critical enzyme.[4] Both lanosterol and 24,25-dihydrolanosterol are substrates for this enzyme.[5] The regulation of cholesterol biosynthesis is a tightly controlled process, and both lanosterol and its derivatives have been shown to play a role in the feedback inhibition of key enzymes like HMG-CoA reductase.[6][7] Specifically, lanosterol has been found to potently stimulate the ubiquitination and degradation of HMG-CoA reductase.[6]
Emerging Role in Cataract Treatment: A Focus on Lanosterol
A significant area of research interest has been the potential of lanosterol in the non-surgical treatment of cataracts.[8][9] Cataracts are characterized by the aggregation of crystallin proteins in the lens of the eye, leading to opacity and vision loss.[10] Several studies have suggested that lanosterol can reverse this protein aggregation.[11][12]
Currently, there is a lack of substantial evidence to suggest a similar role for this compound in cataract treatment.
Comparative Data on Biological Activities
Direct comparative studies on the biological activities of lanosterol and this compound are limited. However, inferences can be drawn from their roles in cholesterol synthesis and their effects on membrane properties.
| Biological Activity | Lanosterol | This compound | Key Findings |
| Cholesterol Biosynthesis | Precursor to cholesterol; stimulates HMG-CoA reductase degradation.[6] | Intermediate in the cholesterol biosynthesis pathway.[3] | Both are integral to cholesterol synthesis, with lanosterol showing a direct regulatory role on a key enzyme. |
| Cataract Treatment | Shows potential in reversing protein aggregation and reducing cataract severity in animal models.[13][14] | No significant evidence of a role in cataract treatment. | Lanosterol is a promising candidate for non-surgical cataract treatment, while this compound's potential in this area is unexplored. |
| Membrane Properties | Less effective than cholesterol at ordering and packing lipid bilayers.[18] | Limited direct data, but as a biosynthetic precursor to cholesterol, it is expected to have different membrane-altering properties. | The structural differences between lanosterol, this compound, and cholesterol likely translate to distinct effects on cell membrane fluidity and function.[19] |
Experimental Protocols
In Vitro Cataract Reversal Assay (Rabbit Lens Model)
This protocol is a generalized procedure based on methodologies described in the literature for assessing the effect of sterols on lens opacity.
Materials:
-
Freshly isolated rabbit lenses
-
Culture medium (e.g., M199)
-
Cataract-inducing agent (e.g., sodium selenite)
-
Test compounds (Lanosterol, this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure:
-
Lens Isolation: Aseptically isolate lenses from rabbit eyes.
-
Cataract Induction: Induce cataracts by incubating the lenses in a medium containing a cataractogenic agent (e.g., 100 µM sodium selenite) for 24 hours.
-
Baseline Measurement: After induction, measure the baseline opacity of each lens using a standardized scoring system and capture images.
-
Treatment: Transfer the cataractous lenses to a fresh culture medium. Divide the lenses into treatment groups:
-
Control (vehicle only)
-
Lanosterol (e.g., 25 mM)
-
This compound (at a comparable concentration)
-
-
Incubation: Incubate the lenses for a specified period (e.g., 6 days), changing the medium daily.
-
Opacity Assessment: At the end of the incubation period, score the opacity of each lens and capture images.
-
Biochemical Analysis: Homogenize the lenses to extract proteins. Analyze the solubility of crystallin proteins using techniques like SDS-PAGE and Western blotting to quantify the extent of protein aggregation.
HMG-CoA Reductase Activity Assay
This protocol outlines a general method to assess the effect of lanosterol and this compound on the activity of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.
Materials:
-
Rat liver microsomes (as a source of HMG-CoA reductase)
-
[14C]HMG-CoA (radiolabeled substrate)
-
NADPH
-
Test compounds (Lanosterol, this compound)
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate microsomes from rat liver homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, and the microsomal preparation.
-
Treatment: Add the test compounds (lanosterol or this compound) at various concentrations to the reaction mixtures. Include a control group with the vehicle alone.
-
Initiate Reaction: Start the enzymatic reaction by adding [14C]HMG-CoA.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl).
-
Product Isolation: Isolate the product of the reaction, [14C]mevalonate, by techniques such as thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of [14C]mevalonate produced using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of HMG-CoA reductase activity for each concentration of the test compounds compared to the control.
Conclusion
Lanosterol and this compound, while structurally similar and both involved in cholesterol biosynthesis, exhibit distinct biological profiles based on current research. Lanosterol shows significant promise as a potential therapeutic agent for cataracts due to its ability to reverse protein aggregation. Its role in regulating cholesterol synthesis through feedback inhibition of HMG-CoA reductase is also well-documented.
The biological activities of this compound are less explored beyond its role as an intermediate in cholesterol synthesis. Direct comparative studies are needed to fully elucidate its potential effects, particularly in relation to cataract formation and membrane biophysics. Future research should focus on these comparative analyses to provide a clearer understanding of the unique contributions of these two important sterols to cellular health and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insig-mediated degradation of HMG CoA reductase stimulated by lanosterol, an intermediate in the synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanosterol analogs: dual-action inhibitors of cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of structural effects of cholesterol, lanosterol, and oxysterol on phospholipid (POPC) bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Effect of lanosterol on human cataract nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Calorimetric and Spectroscopic Studies of the Effects of Lanosterol and Cholesterol on the Thermotropic Phase Behavior and Organization of Dipalmitoylphosphatidylcholine Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Dihydrolanosterol in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of dihydrolanosterol in plasma, a critical biomarker in cholesterol biosynthesis and related metabolic pathways. The selection of a robust and reliable analytical method is paramount for accurate clinical and research findings. This document outlines the performance of commonly employed techniques, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Methodology Comparison: LC-MS vs. GC-MS
The determination of this compound and other sterols in a complex matrix like plasma presents unique analytical challenges due to their inherent hydrophobicity and the presence of interfering substances.[1][2] Both LC-MS and GC-MS have been successfully applied for this purpose, each with distinct advantages and limitations.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for sterol analysis, offering high sensitivity and selectivity without the need for derivatization in many cases.[3][4] This technique separates compounds based on their interactions with a stationary phase and a liquid mobile phase, followed by detection using a mass spectrometer.[5] Recent advancements in LC column technology, such as the use of pentafluorophenyl (PFP) stationary phases, have enabled the separation of structurally similar sterols in a single chromatographic run.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for sterol analysis, known for its high chromatographic resolution.[5] However, due to the low volatility of sterols, a derivatization step, commonly silylation, is mandatory to convert them into more volatile compounds suitable for GC analysis.[5][6] While GC-MS offers excellent separation capabilities, the derivatization requirement can add complexity and potential for sample loss.[6]
Quantitative Performance Data
The following tables summarize key validation parameters for analytical methods applied to the analysis of sterols, including this compound, in plasma. These parameters are crucial for assessing the reliability and performance of a given method.
| Parameter | LC-MS/MS Method for 24(S)-hydroxycholesterol in Plasma [7] | LC-MS/MS Method for Oxysterols in Plasma [8] | General Method Validation Criteria [9] |
| Linearity Range | 1 - 200 ng/mL | 20 - 300 nM | Not specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 20 nM (24(S)-OHC), 30 nM (27-OHC) | Not specified |
| Intra-run Precision (%CV) | 2.3 - 13.3% | < 10% | ≤ 20% (≤ 25% at LLOQ) |
| Inter-run Precision (%CV) | 7.6% | < 10% | ≤ 20% (≤ 25% at LLOQ) |
| Intra-run Accuracy (%RE) | 1.3 - 6.7% | Not specified | ± 20% (± 25% at LLOQ) |
| Inter-run Accuracy (%RE) | 4.6% | Not specified | ± 20% (± 25% at LLOQ) |
| Extraction Efficiency/Recovery | Not specified | 85 - 110%[10] | Acceptable recovery in at least 80% of matrices |
Note: Data for this compound-specific methods were not explicitly available in a single source. The table presents data from validated methods for similar sterols (oxysterols) in plasma to provide a representative overview of expected performance.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. Below are representative protocols for sample preparation and analysis.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting sterols from plasma.[2]
-
Sample Aliquoting: Transfer 200 µL of plasma into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard for this compound to each sample.
-
Protein Precipitation & Extraction: Add 2 mL of a methanol:dichloromethane (2:1, v/v) mixture to the plasma sample.
-
Vortexing: Vortex the mixture thoroughly for 5 minutes to ensure complete protein precipitation and lipid extraction.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Phase Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
Protocol 2: Saponification for Total Sterol Analysis
To measure both free and esterified this compound, a saponification step is required to hydrolyze the sterol esters.[2]
-
Initial Extraction: Perform the Liquid-Liquid Extraction as described in Protocol 1.
-
Drying: Dry the collected organic phase under nitrogen.
-
Hydrolysis: Reconstitute the dried extract in 1 mL of 1 M potassium hydroxide (KOH) in 90% ethanol.
-
Incubation: Incubate the mixture at 60°C for 1 hour.
-
Neutralization and Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collection: Collect the upper hexane layer containing the now-free sterols.
-
Drying and Reconstitution: Dry the hexane extract and reconstitute for analysis.
Protocol 3: LC-MS Analysis
This protocol outlines a general approach for the analysis of sterols using LC-MS.
-
Chromatographic Separation:
-
Column: A pentafluorophenyl (PFP) column is recommended for enhanced separation of sterol isomers.[3][4]
-
Mobile Phase: A gradient elution with a suitable mobile phase, such as a mixture of water, methanol, and acetonitrile with additives like formic acid or ammonium acetate, is typically used.[11]
-
Flow Rate: A flow rate of 200-300 µL/min is common for these types of analyses.[11]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[11]
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for sterol analysis.[5]
-
Analysis Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification, which provides high sensitivity and selectivity.
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Workflow and Pathway Diagrams
Visual representations of the experimental workflow and the relevant biochemical pathway can aid in understanding the overall process.
References
- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol Lipids Analysis in Biotechnology and Pharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cdn.intertek.com [cdn.intertek.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolanosterol Levels: A Comparative Analysis Across Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
Dihydrolanosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. An understanding of its basal levels and accumulation in different cell types and tissues is crucial for research into sterol metabolism and the development of drugs targeting this pathway. This guide provides a comparative overview of reported this compound levels, details the experimental protocols for its quantification, and visualizes its position in the cholesterol biosynthesis pathway.
Quantitative Comparison of this compound Levels
The quantification of this compound across a wide variety of cell types and tissues is an ongoing area of research. However, studies on specific cell lines have provided valuable insights into its abundance, particularly under conditions where downstream enzymatic activity is altered.
| Cell Type | Condition | This compound Concentration | Reference |
| HepG2 (Human hepatocellular carcinoma) | Wild-Type | Not explicitly quantified, but significantly lower than in CYP51A1 KO | |
| HepG2 (Human hepatocellular carcinoma) | CYP51A1 Knockout (KO) | ~24 µg/mg of protein | |
| CHO (Chinese Hamster Ovary) | Hypoxia (1% oxygen) | Accumulation reported (relative fold change), but absolute quantification not provided |
Note: The available quantitative data for this compound is currently limited. The table will be updated as more research becomes available.
Cholesterol Biosynthesis Pathway: The Role of this compound
This compound is formed from lanosterol through the action of 24-dehydrocholesterol reductase (DHCR24) and is subsequently metabolized by Lanosterol 14-alpha demethylase (CYP51A1). The accumulation of this compound, as seen in CYP51A1 knockout cells, highlights the critical role of this enzyme in the progression of cholesterol synthesis.
Caption: The Kandutsch-Russell pathway for this compound metabolism.
Experimental Protocols for this compound Quantification
The accurate measurement of this compound and other sterols requires sensitive and specific analytical techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.
General Workflow for Sterol Analysis
Caption: A generalized workflow for the quantification of this compound.
Detailed Methodological Steps:
1. Sample Preparation and Lipid Extraction:
-
Cells or tissues are homogenized in a suitable buffer.
-
Lipids, including sterols, are extracted using established methods such as the Folch or Bligh-Dyer procedures, which utilize a chloroform/methanol solvent system.
-
An internal standard (e.g., a deuterated analog of a sterol) is added at the beginning of the extraction to account for sample loss during preparation and for variations in instrument response.
2. Chromatographic Separation (LC or GC):
-
For LC-MS/MS: The lipid extract is reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase gradient of solvents like methanol, acetonitrile, and water.
-
For GC-MS: Sterols are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic performance. The derivatized sample is then injected into a gas chromatograph, where separation occurs on a capillary column (e.g., DB-5ms).
3. Mass Spectrometric Detection and Quantification:
-
LC-MS/MS: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring for a specific product ion after fragmentation, providing high selectivity and sensitivity.
-
GC-MS: As the separated compounds elute from the GC column, they are ionized (commonly by electron ionization) and detected by the mass spectrometer. Quantification is typically performed using selected ion monitoring (SIM), where the intensities of characteristic ions of this compound and the internal standard are measured.
4. Data Analysis:
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of a this compound standard.
-
Results are typically normalized to the amount of protein or tissue weight in the original sample.
This guide provides a foundational understanding of this compound levels and their measurement. Further research is necessary to establish a comprehensive database of this compound concentrations across a wider array of biological systems, which will be invaluable for advancing our knowledge of sterol metabolism in health and disease.
A Comparative Guide to HPLC and GC-MS for Dihydrolanosterol Measurement
For researchers, scientists, and drug development professionals, the precise quantification of dihydrolanosterol, a key intermediate in cholesterol biosynthesis, is critical for understanding various physiological and pathological processes. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, complete with experimental data and detailed protocols, to aid in methodological selection and implementation.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for HPLC and GC-MS in the context of sterol analysis. While specific values for this compound may vary slightly, these figures, compiled from studies on similar sterols like cholesterol, provide a reliable benchmark for comparison.
| Performance Metric | HPLC | GC-MS | Key Observations |
| Linearity (R²) | ≥ 0.998[1] | > 0.998[1] | Both methods demonstrate excellent linearity over a range of concentrations. |
| Limit of Detection (LOD) | ~1.49 - 5 µg/mL[1][2] | ~0.19 ng/mL - 1 µg/mL[1][2] | GC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[1][2][3] |
| Limit of Quantification (LOQ) | ~2.72 - 7 µg/mL[1][2] | ~0.56 ng/mL - 3 µg/mL[1][2] | Consistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[2][3] |
| Recovery | ~93.33%[3] | ~97.10% - 99%[1][3] | Both methods show good recovery, with GC-MS often exhibiting slightly higher and more consistent rates.[1][3] |
| Precision (CV%) | < 5%[3] | < 15%[4] | Both techniques demonstrate good repeatability and reproducibility. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for both HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method for the analysis of lanosterol, this compound, and cholesterol.[5][6]
1. Sample Preparation (Saponification and Extraction):
-
For biological samples, perform alkaline saponification to hydrolyze sterol esters. A common method is to use ethanolic potassium hydroxide solution.[4]
-
Extract the non-saponifiable lipids, including this compound, using a non-polar solvent like n-hexane.[4][6]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase (e.g., 95% methanol) for HPLC analysis.[7]
2. HPLC Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 3.5 μm) or similar reverse-phase column.[5]
-
Mobile Phase: Isocratic elution with 95% methanol.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 10 μL.[5]
-
Detection: UV detector at 210 nm.[5] For higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general procedure for sterol analysis, which requires derivatization to increase volatility.
1. Sample Preparation (Saponification, Extraction, and Derivatization):
-
Perform saponification and extraction as described in the HPLC protocol.[4]
-
Derivatization: The extracted sterols must be derivatized to make them volatile for GC analysis. This is typically done by converting the hydroxyl group to a trimethylsilyl (TMS) ether.[4]
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., HP-1), is commonly used.[11]
-
Injector Temperature: 280°C.[3]
-
Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 320°C).[12] A typical program might involve an isothermal period at 280°C.[3]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Ionization: Electron Impact (EI) at 70 eV is standard for sterol analysis.[13]
-
MS Detection: The mass spectrometer can be operated in full scan mode for identification or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[4][14]
Mandatory Visualization
Caption: Cross-validation workflow for this compound analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques often depends on the specific requirements of the study.
-
Choose HPLC when analyzing thermally sensitive compounds or when a simpler sample preparation workflow is desired, as it does not require derivatization.[15] HPLC is well-suited for routine analysis in quality control settings where ultra-high sensitivity is not the primary concern. Coupling HPLC with mass spectrometry (LC-MS) can significantly enhance specificity and sensitivity, bridging the gap with GC-MS.[8]
-
Choose GC-MS when very low detection and quantification limits are necessary.[1][3] Its high sensitivity and the structural information provided by mass spectrometry make it the gold standard for trace-level analysis and for complex biological matrices where unequivocal identification is crucial.[13] However, the mandatory derivatization step adds time and complexity to the sample preparation process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 4. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and purification of lanosterol, this compound, and cholesterol from lanolin by high-performance counter-current chromatography dual-mode elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. mdpi.com [mdpi.com]
- 13. aocs.org [aocs.org]
- 14. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
A Comparative Analysis of Dihydrolanosterol and Its Synthetic Analogs in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of dihydrolanosterol and its synthetic analogs, focusing on their roles in cholesterol biosynthesis and the prevention of protein aggregation. The information is supported by experimental data and detailed methodologies to assist researchers in the fields of biochemistry, pharmacology, and drug development.
Inhibition of Cholesterol Biosynthesis
This compound and its synthetic analogs are significant modulators of cholesterol biosynthesis. Their primary mechanisms of action involve the inhibition of key enzymes in this pathway, notably 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) and lanosterol 14α-demethylase (P-450DM).
Unlike statins, which primarily inhibit the transcription of the HMGR gene, lanosterol analogs act post-transcriptionally.[1] They are reported to inhibit the translation of HMGR mRNA and, in many instances, accelerate the degradation of the enzyme itself.[1] Certain synthetic analogs function as dual-action inhibitors, targeting both P-450DM and HMGR.[1] This dual inhibition can be a desirable trait for hypocholesterolemic agents, as it effectively shuts down cholesterol synthesis while potentially allowing for the production of other essential isoprenoids.[1]
Some of these dual-action inhibitors require a functional P-450DM to suppress HMGR activity, suggesting that they may be converted to an active metabolite by this enzyme or cause an accumulation of natural demethylation intermediates that in turn suppress HMGR.[1] A significant advantage of these analogs over compounds like 25-hydroxycholesterol is their ability to lower HMGR levels without suppressing the expression of the LDL receptor (LDLR), and in some cases, even enhancing cellular LDL metabolism.[1] this compound, specifically, is known to inhibit cholesterol biosynthesis by promoting the ubiquitination and subsequent degradation of HMG-CoA reductase.[2]
The following table summarizes the available quantitative data on the inhibitory effects of this compound and its synthetic analogs on cholesterol biosynthesis. It is important to note that the data is compiled from various studies and experimental conditions may differ.
| Compound/Analog | Target Enzyme | Cell Line/System | IC50 / % Inhibition | Reference |
| This compound | HMG-CoA Reductase | Not Specified | Promotes ubiquitination and degradation | [2] |
| Lanosterol Analogs (general) | P-450DM & HMGR | CHO Cells | Dose-dependent reduction in total and LDL cholesterol | [1] |
| Aminolanosterols (at C-32) | P-450DM & HMGR | Not Specified | Identified as dual-action inhibitors | [1] |
| Lanosterol analogs with ketone/oxime at C-15 | P-450DM & HMGR | Not Specified | Identified as dual-action inhibitors | [1] |
Reversal of Protein Aggregation in Cataracts
Recent research has highlighted the potential of lanosterol and its derivatives in the treatment of cataracts, a condition characterized by the aggregation of crystallin proteins in the lens.
Lanosterol has been shown to prevent the aggregation of lens proteins and even dissolve pre-existing aggregates. This discovery was spurred by the identification of homozygous mutations in the lanosterol synthase (LSS) gene in families with congenital cataracts.[3] Studies have demonstrated that lanosterol treatment can reduce cataract severity and increase lens transparency in both in vitro and in vivo models.[3] The proposed mechanism involves lanosterol acting as a molecular chaperone, binding to hydrophobic regions of misfolded crystallins and preventing their aggregation. This interaction is thought to be more effective than that of cholesterol.[4] While the potential is significant, some studies have shown conflicting results regarding the efficacy of lanosterol in treating cataracts, and its low solubility presents a challenge for clinical application.[5][6] Synthetic analogs are being developed to overcome these limitations.[5]
The following table presents data on the effects of lanosterol on crystallin protein aggregation.
| Compound | Model System | Effect | Quantitative Measure | Reference |
| Lanosterol | Dissected rabbit cataractous lenses (in vitro) | Reduced cataract severity and increased transparency | Not specified | [3] |
| Lanosterol | Dogs with cataracts (in vivo) | Reduced cataract severity | Not specified | [3] |
| Lanosterol Nanoparticles (0.5%) | Shumiya Cataract Rats (in vivo) | Repaired slight lens structure collapse and delayed opacification | Supplied lanosterol to the lens for 48h post-injection | [7] |
| Lanosterol | Cynomolgus monkeys with cortical cataracts | Increased solubility of α-crystallin | Soluble α-crystallin/total protein ratio increased from 46.9% to 54.6% | [8][9] |
Experimental Protocols
A common method to assess the inhibitory activity of this compound and its analogs on HMG-CoA reductase involves cell-based assays.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are a suitable model and are cultured in a standard growth medium supplemented with fetal bovine serum.[1]
-
Treatment: Cells are incubated with varying concentrations of the test compounds (this compound or synthetic analogs) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After incubation, cells are harvested and lysed to release cellular proteins, including HMG-CoA reductase.
-
Enzyme Activity Assay: The activity of HMG-CoA reductase in the cell lysates is measured. This is typically done by quantifying the conversion of 14C-labeled HMG-CoA to mevalonate. The radioactivity of the mevalonate product is measured using scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in treated cells to that in untreated control cells. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.
This assay measures the ability of compounds to prevent or reverse the aggregation of crystallin proteins, which is a hallmark of cataract formation.
Protocol:
-
Protein Preparation: Purified α-crystallin or other crystallin proteins are used. Aggregation can be induced by various stressors such as heat, UV radiation, or chemical denaturants.
-
Incubation: The crystallin solution is incubated with and without the test compounds (lanosterol or its analogs) at a specific temperature (e.g., 60°C for thermal stress).
-
Turbidity Measurement: The aggregation of the protein is monitored by measuring the turbidity of the solution over time using a spectrophotometer at a wavelength of 340 nm or 405 nm.[10][11] An increase in absorbance indicates an increase in protein aggregation.
-
Data Analysis: The rate of aggregation is determined from the slope of the turbidity versus time plot. The percentage of inhibition of aggregation is calculated by comparing the aggregation rate in the presence of the test compound to the control.
DLS is a technique used to measure the size distribution of particles in a solution and can be used to assess the effect of compounds on protein aggregate size.[12][13][14][15]
Protocol:
-
Sample Preparation: Samples of crystallin protein with and without the test compounds are prepared as in the turbidimetry assay. It is crucial to filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other large particles.[12]
-
DLS Measurement: The samples are placed in a DLS instrument, and the scattered light intensity fluctuations caused by the Brownian motion of the particles are measured.[15]
-
Data Analysis: The instrument's software analyzes the fluctuations to determine the hydrodynamic radius (size) of the particles in the solution.[13] The size distribution and the average particle size are compared between the treated and untreated samples to determine if the test compound reduces the size of the protein aggregates.[13][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows discussed in this guide.
Caption: Cholesterol Biosynthesis Pathway and Inhibition by this compound Analogs.
Caption: Mechanism of Lanosterol Analogs in Preventing Protein Aggregation.
Caption: Experimental Workflow for Dynamic Light Scattering Analysis.
References
- 1. Lanosterol analogs: dual-action inhibitors of cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Lanosterol reverses protein aggregation in cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lanosterol Revealed Clues for Cataract Prevention and Treatment - https://pcvi.com/ [pcvi.com]
- 7. The Intravitreal Injection of Lanosterol Nanoparticles Rescues Lens Structure Collapse at an Early Stage in Shumiya Cataract Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of lanosterol on cataractous lens of cynomolgus monkeys using a subconjunctival drug release system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of lanosterol on cataractous lens of cynomolgus monkeys using a subconjunctival drug release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of amyloid formation by turbidity assay—seeing through the cloud - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of turbidity progress curves from protein aggregation reactions [openresearch-repository.anu.edu.au]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 15. unchainedlabs.com [unchainedlabs.com]
A Head-to-Head Comparison of Dihydrolanosterol Extraction and Purification Methods
For Researchers, Scientists, and Drug Development Professionals
Dihydrolanosterol, a key intermediate in the biosynthesis of cholesterol and other sterols, is a molecule of significant interest in various research fields, including drug development and the study of metabolic pathways. The efficient extraction and purification of this compound from complex biological matrices are critical for advancing this research. This guide provides an objective comparison of prevalent extraction and purification methods, supported by available experimental data, to assist researchers in selecting the most suitable technique for their specific needs.
Quantitative Data Summary
The following table summarizes the performance of various methods for the purification of this compound, primarily from lanolin, a common source. It is important to note that quantitative data for this compound extraction is most readily available for Counter-Current Chromatography (CCC), while data for other methods are often reported for related sterols like lanosterol or cholesterol.
| Method | Source Material | Purity (%) | Yield/Recovery | Processing Time | Key Advantages | Key Disadvantages |
| High-Performance Counter-Current Chromatography (HPCCC) | Lanolin | 95.71[1][2] | 84 mg from 700 mg crude extract[1][2] | ~80 minutes[1][2] | High purity, good yield, relatively fast | Requires specialized equipment |
| Saponification followed by Solvent Extraction | Lanolin, Yeast | Variable (requires further purification) | High initial recovery of total sterols | Several hours to days | Simple, inexpensive, suitable for large scale | Low selectivity, requires further purification |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Crude Lanosterol Product | >97 | High recovery (>90-95%) | Dependent on scale and column size | High purity, good for structural analogs | Can be expensive, solvent-intensive |
| Low-Toxicity Chemical Separation | Commercial Lanosterol/ this compound Mixture | >97 (for recovered lanosterol) | High-yielding | Multi-step process | Avoids harsh reagents | Indirectly purifies this compound |
| Supercritical Fluid Extraction (SFE) | General Sterol Sources | Variable | Variable | ~10-60 minutes | Fast, environmentally friendly (uses CO2) | High initial equipment cost |
Experimental Protocols
High-Performance Counter-Current Chromatography (HPCCC) for this compound Purification from Lanolin
This protocol is based on a dual-mode elution method which has been demonstrated to effectively separate this compound, lanosterol, and cholesterol from a crude lanolin extract.[1][2]
a. Preparation of Crude Extract:
-
Saponify lanolin with an appropriate alcoholic alkali solution (e.g., ethanolic KOH) to hydrolyze the fatty acid esters.
-
Extract the non-saponifiable fraction, which contains the sterols, using a nonpolar solvent such as hexane.
-
Evaporate the solvent to obtain the crude sterol extract.
b. HPCCC Separation:
-
Solvent System: Prepare a two-phase solvent system of n-heptane/acetonitrile/ethyl acetate (5:5:1, v/v/v).
-
Equilibration: Thoroughly mix the two phases and allow them to separate. Degas both the upper and lower phases before use.
-
HPCCC Instrument Setup:
-
Fill the column with the stationary phase (upper phase).
-
Set the rotational speed of the centrifuge.
-
Pump the mobile phase (lower phase) into the column in the head-to-tail direction.
-
-
Sample Injection: Once the system reaches hydrodynamic equilibrium (a stable retention of the stationary phase), inject the crude extract dissolved in a small volume of the solvent mixture.
-
Elution:
-
Mode 1 (Head-to-Tail): Elute with the lower phase as the mobile phase.
-
Mode 2 (Tail-to-Head): After a predetermined time, switch the elution direction to tail-to-head and use the upper phase as the mobile phase.
-
-
Fraction Collection: Collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound.
General Protocol for Saponification and Solvent Extraction of Sterols from Yeast
This is a classical and widely used method for the initial extraction of total sterols from yeast.[3]
-
Cell Harvesting: Harvest yeast cells by centrifugation.
-
Saponification:
-
Resuspend the cell pellet in an alcoholic solution of a strong base (e.g., 20% w/v KOH in 60% v/v ethanol).
-
Incubate the mixture at a high temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to break down the cell walls and saponify the lipids.
-
-
Extraction:
-
Cool the saponified mixture.
-
Add a nonpolar organic solvent (e.g., n-hexane or petroleum ether) and an equal volume of water.
-
Mix vigorously and then allow the phases to separate. The sterols will partition into the upper organic phase.
-
Carefully collect the organic phase. Repeat the extraction process on the aqueous phase two more times to maximize recovery.
-
-
Washing and Drying:
-
Combine the organic extracts and wash them with water to remove any remaining alkali.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).
-
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude sterol extract.
-
Further Purification: The resulting crude extract will contain a mixture of sterols and will likely require further purification by methods such as crystallization, column chromatography, or HPLC.
Visualizations
Cholesterol Biosynthesis Pathway
The following diagram illustrates the position of this compound as a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.
Caption: Simplified schematic of the cholesterol biosynthesis pathway highlighting this compound.
General Workflow for this compound Extraction and Analysis
This diagram outlines the typical steps involved in the extraction, purification, and analysis of this compound from a biological source.
Caption: A general workflow for the extraction and analysis of this compound.
References
A Comparative Guide to Dihydrolanosterol Quantification for Inter-Laboratory Validation
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of dihydrolanosterol is critical for understanding its role in various biological processes, including as a precursor in cholesterol biosynthesis. This guide provides a comparative overview of current analytical methods for this compound quantification, presents supporting experimental data, and outlines detailed protocols to facilitate inter-laboratory validation efforts.
Quantitative Method Performance
The selection of an appropriate analytical method is paramount for obtaining reliable and comparable data across different laboratories. The following table summarizes the performance characteristics of common techniques used for this compound quantification.
| Method | Key Performance Characteristics | Sample Matrix | Reference |
| Mass Spectrometry (MS) | Detection limit below 300 pg for lanosterol esters. Quantification via single reaction monitoring. | Wool Wax | [1] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Successful separation and quantification of this compound from lanosterol and cholesterol. | Lanolin | [2] |
| Liquid Chromatography-Ultraviolet (LC-UV) Assay | Monitors the conversion of this compound to its oxidation products. | In vitro enzymatic reaction | [3] |
| High-Performance Counter-Current Chromatography (HPCCC) | Achieved high purity separation of this compound (95.71%) from lanolin extract. | Lanolin | [4][5] |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of any successful inter-laboratory validation. Below are methodologies for the key analytical techniques cited.
Mass Spectrometry (MS) for this compound Esters
This method is suitable for the sensitive detection and quantification of this compound esters.
-
Sample Preparation: Direct analysis in the sample matrix (e.g., wool wax) is possible.
-
Instrumentation: A double-focusing mass spectrometer is utilized.
-
Methodology:
-
The fatty acyl moiety in this compound esters is determined by measuring the metastable transition [M-15]+ → [M-15-fatty acid]+ in the first field-free region of the mass spectrometer.[1]
-
Analysis is performed using accelerating voltage scanning.[1]
-
Quantification is achieved through single reaction monitoring, using calibration curves prepared in the corresponding sample matrix.[1]
-
-
Key Consideration: Potential interference from dihydroagnosterol esters should be considered.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
A robust method for the separation and quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation: Crude hexane extract from the sample matrix (e.g., lanolin).[2]
High-Performance Counter-Current Chromatography (HPCCC)
An effective technique for the purification and isolation of this compound.
-
Instrumentation: HPCCC instrument.
-
Solvent System: A two-phase solvent system composed of n-heptane/acetonitrile/ethyl acetate (5:5:1, v/v/v) is selected based on partition coefficient determination.[4]
-
Methodology: The crude extract is subjected to dual-mode elution in the HPCCC system to separate this compound from other sterols like lanosterol and cholesterol.[4]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the analytical process is crucial for a comprehensive understanding.
Cholesterol Biosynthesis Pathway
This compound is an intermediate in the biosynthesis of cholesterol. Understanding this pathway is essential for interpreting quantification data in a biological context.
Caption: Simplified cholesterol biosynthesis pathway highlighting this compound.
Inter-Laboratory Validation Workflow
A structured workflow is necessary to ensure the comparability of results from different laboratories. This can be adapted from established practices for other analytical methods.[6]
Caption: General workflow for conducting an inter-laboratory validation study.
References
- 1. Detection and quantification of lanosterol and this compound esters by measurements of metastable decompositions. Application to their direct analysis in wool wax [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrolanosterol vs. Desmosterol: A Comparative Guide to their Roles in Cholesterol Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihydrolanosterol and desmosterol, two key sterol intermediates in the cholesterol biosynthesis pathway, and their respective roles in regulating cellular cholesterol homeostasis. This document summarizes experimental data, details relevant methodologies, and visualizes the signaling pathways involved to facilitate a deeper understanding of their distinct and overlapping functions.
Introduction
Cholesterol homeostasis is a tightly regulated process crucial for maintaining cellular membrane integrity and function. The biosynthesis of cholesterol involves a complex cascade of enzymatic reactions, producing numerous sterol intermediates. Among these, this compound and desmosterol have emerged as significant regulatory molecules. While desmosterol is the immediate precursor to cholesterol in the Bloch pathway, this compound is an intermediate in the parallel Kandutsch-Russell pathway.[1][2] Understanding the differential effects of these two sterols on the key regulatory networks, namely the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) pathways, is critical for developing novel therapeutic strategies targeting lipid metabolism.
Comparative Analysis of Regulatory Functions
This compound and desmosterol exert their influence on cholesterol homeostasis through distinct mechanisms, primarily by modulating the SREBP and LXR signaling pathways.
Desmosterol: As the immediate precursor to cholesterol, desmosterol is structurally very similar, differing only by a double bond at carbon 24.[3][4] Despite this similarity, desmosterol has unique and potent regulatory functions. It has been identified as a dominant ligand for the Liver X Receptor (LXR), a key regulator of cholesterol efflux and fatty acid metabolism.[3][5] Activation of LXR by desmosterol leads to the increased expression of genes such as ATP-binding cassette transporter A1 (ABCA1), which promotes the removal of excess cholesterol from cells.[5][6]
Furthermore, desmosterol, much like cholesterol, can suppress the processing of SREBP-2, a master transcriptional regulator of cholesterol biosynthesis and uptake.[5][6] This dual action of activating LXR-mediated efflux while simultaneously inhibiting SREBP-mediated synthesis and uptake positions desmosterol as a critical integrator of lipid metabolism.[1][7] Studies have shown that in macrophages, desmosterol can potently activate LXR target genes while suppressing SREBP pathways.[7]
This compound: In contrast to the well-documented regulatory roles of desmosterol, the specific functions of 24,25-dihydrolanosterol are less clearly defined as a direct transcriptional regulator. However, along with lanosterol, it is recognized as a key sterol intermediate that stimulates the degradation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8][9] This post-transcriptional regulation provides a feedback mechanism to control the overall flux of the cholesterol synthesis cascade.[9] The accumulation of lanosterol and this compound signals a surplus of sterol intermediates, triggering the ubiquitination and subsequent proteasomal degradation of HMGCR.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the comparative effects of this compound and desmosterol on key aspects of cholesterol homeostasis.
Table 1: Effects on Gene Expression
| Gene | Sterol | Cell Type | Fold Change/Effect | Reference |
| LXR Target Genes | ||||
| ABCA1 | Desmosterol | Mouse Macrophages | Increased expression | [6][7] |
| ABCA1 | Desmosterol | Human Macrophages | Increased expression | [7] |
| SREBF1c (LXR target) | Desmosterol | J774 Macrophages | Enhanced expression | [6] |
| SREBP Target Genes | ||||
| HMGCR | Desmosterol | J774 Macrophages | Reduced expression | [6] |
| LDLR | Desmosterol | J774 Macrophages | Suppressed expression | [6] |
| DHCR24 | Desmosterol | Mouse Macrophages | Suppressed expression | [7] |
| HMGCR | This compound | - | Stimulates degradation | [8][9] |
Table 2: Biophysical Effects on Model Membranes
| Property | Sterol | Membrane Composition | Observation | Reference |
| Membrane Order (Gel Phase) | Desmosterol | DPPC | Weaker ordering effect than cholesterol | [11] |
| Membrane Order (Liquid Crystalline) | Desmosterol | DPPC | Weaker ordering effect than cholesterol | [11] |
| Main Phase Transition | Desmosterol | DPPC | Abolished at 25 mol% | [11] |
| Main Phase Transition | Cholesterol | DPPC | Abolished above 30 mol% | [11] |
| Formation of Ordered Domains | Desmosterol | Saturated (DPPC) | Weaker than cholesterol | [12] |
Signaling Pathway Diagrams
The following diagrams illustrate the regulatory roles of this compound and desmosterol in the SREBP and LXR signaling pathways.
Caption: Regulation of the SREBP pathway by this compound and desmosterol.
Caption: Activation of the LXR pathway by desmosterol.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and desmosterol are provided below.
Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to quantify the levels of different sterols, including cholesterol, desmosterol, and this compound, in cells or tissues.
-
Sample Preparation:
-
Cells or homogenized tissues are subjected to lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
An internal standard (e.g., epicoprostanol) is added to each sample for accurate quantification.
-
The extracted lipids are saponified using alcoholic potassium hydroxide to hydrolyze sterol esters to free sterols.
-
The non-saponifiable fraction containing the free sterols is extracted with a nonpolar solvent like hexane.
-
The solvent is evaporated, and the sterol residue is derivatized (e.g., silylated with BSTFA) to increase volatility for GC analysis.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation.
-
The oven temperature is programmed to ramp up, allowing for the separation of different sterols based on their boiling points and interaction with the column's stationary phase.
-
The separated sterols are then introduced into a mass spectrometer for detection and quantification.
-
Sterols are identified based on their specific retention times and mass fragmentation patterns compared to known standards.
-
Quantification is achieved by comparing the peak area of each sterol to the peak area of the internal standard.
-
Luciferase Reporter Assay for Gene Expression
This assay is employed to measure the transcriptional activity of SREBP and LXR in response to treatment with different sterols.
-
Plasmid Constructs:
-
A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with specific response elements (e.g., Sterol Response Element - SRE for SREBP, or Liver X Receptor Response Element - LXRE for LXR).
-
A control plasmid (e.g., expressing Renilla luciferase) is used for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Adherent cells (e.g., HEK293, HepG2, or primary macrophages) are seeded in multi-well plates.
-
Cells are co-transfected with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Sterol Treatment and Luciferase Assay:
-
After a period of incubation to allow for plasmid expression, the cells are treated with the sterol of interest (e.g., desmosterol) or a vehicle control.
-
Following the treatment period, the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold change in luciferase activity in treated cells relative to control cells indicates the effect of the sterol on the transcriptional activity of the targeted pathway.
-
Cholesterol Efflux Assay
This assay measures the capacity of cells to export cholesterol to an extracellular acceptor, a process often regulated by LXR activation.
-
Cell Labeling:
-
Cells (typically macrophages) are incubated with a medium containing radiolabeled cholesterol (e.g., [³H]cholesterol) for 24-48 hours to allow for the labeling of intracellular cholesterol pools.
-
-
Equilibration and Treatment:
-
The labeling medium is removed, and the cells are washed.
-
Cells are then incubated in a serum-free medium containing the experimental compounds (e.g., desmosterol or an LXR agonist) for an equilibration period (e.g., 18-24 hours).
-
-
Efflux Measurement:
-
The treatment medium is replaced with a medium containing a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I).
-
The cells are incubated for a defined period (e.g., 4-6 hours) to allow for cholesterol efflux.
-
-
Quantification:
-
The medium containing the acceptor and the effused radiolabeled cholesterol is collected.
-
The cells are lysed to determine the amount of radiolabeled cholesterol remaining in the cells.
-
The radioactivity in both the medium and the cell lysate is measured using a scintillation counter.
-
Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
-
Conclusion
This compound and desmosterol, while both intermediates in cholesterol biosynthesis, play distinct and crucial roles in maintaining cholesterol homeostasis. Desmosterol acts as a potent dual regulator, activating LXR-mediated cholesterol efflux and fatty acid synthesis while simultaneously suppressing SREBP-driven cholesterol synthesis and uptake. This positions desmosterol as a central molecule in integrating cellular lipid metabolism. In contrast, this compound's primary regulatory role appears to be at the post-transcriptional level, where, along with lanosterol, it triggers the degradation of HMGCR, thereby controlling the overall rate of the cholesterol biosynthetic pathway.
The differential regulatory activities of these two sterols underscore the complexity of cholesterol homeostasis and present unique opportunities for therapeutic intervention. Targeting the enzymes that control the levels of these specific sterol intermediates could offer novel strategies for managing dyslipidemia and related metabolic disorders. Further research into the nuanced roles of these and other sterol intermediates will undoubtedly continue to illuminate the intricate network governing cellular lipid metabolism.
References
- 1. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Desmosterol - Wikipedia [en.wikipedia.org]
- 5. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative study of the effects of cholesterol and desmosterol on zwitterionic DPPC model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of cholesterol and its direct precursors along the biosynthetic pathway: effects of cholesterol, desmosterol and 7-dehydrocholesterol on saturated and unsaturated lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercially Available Dihydrolanosterol
For researchers in drug development and cellular biology, the purity of starting materials is paramount. Dihydrolanosterol, a critical intermediate in the cholesterol biosynthesis pathway, is increasingly utilized in various research applications. However, its purity can vary significantly among commercial suppliers, potentially impacting experimental outcomes. This guide provides a comparative overview of commercially available this compound and outlines detailed experimental protocols for its purity assessment.
Commercial this compound Purity Comparison
The purity of this compound from different suppliers can range from technical grade to high-purity crystalline forms. Below is a summary of available products and their stated purities. Researchers are advised to always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.
| Supplier | Product Name/Grade | Stated Purity | Potential Impurities |
| Avanti Polar Lipids | This compound | >99%[1] | Not specified |
| MedchemExpress | This compound | 99.56%[2][3] | Not specified |
| Baoji Herbest Bio-Tech | This compound | ≥95% (by HPLC)[4] | Not specified |
| United States Biological | This compound, Technical Grade | Not specified[5] | Likely to contain related sterols |
| Commercial Mixture (Example) | Lanosterol and this compound Mixture | 28.27% this compound[6][7] | Lanosterol, Cholesterol[6][7] |
Experimental Protocols for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of this compound purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for separating this compound from closely related sterol impurities.
a. Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent such as methanol or a mixture of acetonitrile and methanol.
b. HPLC Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 3.5 µm) or equivalent.[6]
-
Mobile Phase: Isocratic elution with 95% methanol.[6]
-
Flow Rate: 1 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection: UV at 210 nm.[6]
c. Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a higher degree of specificity and sensitivity, allowing for the identification of impurities that may not be resolved by HPLC-UV.
a. Sample Preparation: Prepare the sample as described for HPLC analysis.
b. LC-MS Conditions:
-
LC System: A system capable of gradient elution.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water containing a modifier like ammonium acetate can be employed for optimal separation.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for sterol analysis.
c. Data Analysis: Analyze the mass spectra of the eluting peaks to identify this compound (expected [M+H]+ at m/z 429.4) and any co-eluting impurities. Quantification can be performed using extracted ion chromatograms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of this compound and assess its purity by identifying signals from impurities.
a. Sample Preparation: Dissolve 5-10 mg of the this compound sample in an appropriate deuterated solvent, such as chloroform-d (CDCl3), in a standard 5 mm NMR tube.
b. NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire both ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments like COSY and HSQC can aid in complete structural assignment and impurity identification.
c. Data Analysis: Compare the acquired spectra with reference spectra of this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for a precise purity determination by integrating the signals of this compound against a certified internal standard.
Visualizing the Context: this compound in Cholesterol Biosynthesis and Purity Assessment Workflow
To provide a better understanding of this compound's biological relevance and the process of its purity assessment, the following diagrams are provided.
Caption: Position of this compound in the Cholesterol Biosynthesis Pathway.
References
Dihydrolanosterol's Influence on Key Enzymes of Cholesterol Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between dihydrolanosterol levels and the activity of specific enzymes crucial to cholesterol biosynthesis. The primary focus is on Lanosterol 14α-demethylase (CYP51A1), for which a direct enzymatic relationship with this compound is well-established. This document also discusses 7-dehydrocholesterol reductase (DHCR7) and Lathosterol Oxidase (SC5D) to offer a broader context within the cholesterol synthesis pathway, although direct modulation of their activity by this compound is not currently documented in scientific literature. Experimental data, detailed protocols, and pathway visualizations are presented to support further research and drug development endeavors.
Introduction to this compound and Cholesterol Biosynthesis
This compound is a key sterol intermediate in the Kandutsch-Russell pathway, one of the two main branches of cholesterol biosynthesis in mammals.[1] The enzymes within this pathway are critical for maintaining cellular cholesterol homeostasis, and their dysregulation is implicated in various metabolic diseases. Understanding how intermediates like this compound influence the activity of these enzymes is paramount for developing targeted therapeutic strategies.
Comparative Analysis of Enzyme Activity
This section compares the known effects of this compound on the enzymatic activity of CYP51A1, and contextualizes the roles of DHCR7 and SC5D.
Lanosterol 14α-demethylase (CYP51A1)
CYP51A1 is a critical enzyme that catalyzes the demethylation of lanosterol and its 24,25-dihydro derivative, this compound.[1][2] This step is essential for the subsequent conversion of these sterols into cholesterol. This compound serves as a direct substrate for CYP51A1, and its concentration directly impacts the rate of the demethylation reaction.[1]
Quantitative Data Summary: CYP51A1 Kinetic Parameters with this compound
| Parameter | Value | Reference |
| kcat | 0.50 ± 0.03 s-1 | [1] |
| Km | 5.0 ± 0.6 µM | [1] |
| kcat/Km | 1.0 x 105 M-1s-1 | [1] |
7-Dehydrocholesterol Reductase (DHCR7)
DHCR7 catalyzes the final step in the Kandutsch-Russell pathway, the conversion of 7-dehydrocholesterol (7DHC) to cholesterol.[3] While existing research details the regulation of DHCR7 by its end-product, cholesterol, and through phosphorylation, there is no direct evidence to suggest that this compound acts as a substrate or an allosteric regulator of DHCR7 activity.
Lathosterol Oxidase (SC5D)
SC5D is responsible for the conversion of lathosterol to 7-dehydrocholesterol.[4][5] Similar to DHCR7, the current body of scientific literature does not indicate a direct regulatory relationship between this compound and SC5D activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Measurement of this compound Levels in Cell Culture
This protocol outlines a method for the extraction and quantification of this compound from cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Hexane
-
Internal standard (e.g., epicoprostanol)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in methanol.
-
Add the internal standard.
-
Extract lipids by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the lipid extract to form trimethylsilyl (TMS) ethers.
-
Analyze the derivatized sample by GC-MS to quantify this compound levels relative to the internal standard.
Enzyme Activity Assays
1. Lanosterol 14α-demethylase (CYP51A1) Activity Assay (LC-UV based)
This assay monitors the conversion of this compound to its demethylated product.[1]
Materials:
-
Purified human CYP51A1 enzyme
-
NADPH-cytochrome P450 reductase
-
This compound substrate
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH
-
Quenching solution (e.g., acetonitrile)
-
Liquid chromatography system with UV detection (LC-UV)
Procedure:
-
Prepare a reaction mixture containing CYP51A1, NADPH-cytochrome P450 reductase, and this compound in the reaction buffer.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding NADPH.
-
At specific time points, stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-UV to separate and quantify the this compound substrate and the demethylated product. The product can be monitored at a specific wavelength (e.g., 192 nm).[1]
-
Calculate the enzyme activity based on the rate of product formation.
2. 7-Dehydrocholesterol Reductase (DHCR7) Activity Assay
This protocol describes a general method for measuring DHCR7 activity using its natural substrate.[3]
Materials:
-
Cell lysates or microsomal fractions containing DHCR7
-
7-dehydrocholesterol (7DHC) substrate
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
GC-MS system
Procedure:
-
Incubate the cell lysate or microsomal fraction with 7DHC in the reaction buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the sterols using lipid extraction solvents.
-
Derivatize the extracted sterols to TMS ethers.
-
Analyze the samples by GC-MS to measure the amount of cholesterol produced from 7DHC.
3. Lathosterol Oxidase (SC5D) Activity Assay
This is a general protocol for assessing SC5D activity.
Materials:
-
Microsomal fractions containing SC5D
-
Lathosterol substrate
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH
-
Lipid extraction solvents
-
HPLC or GC-MS system
Procedure:
-
Incubate the microsomal fraction with lathosterol in the reaction buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C.
-
Stop the reaction and extract the sterols.
-
Analyze the extract by HPLC or GC-MS to quantify the conversion of lathosterol to 7-dehydrocholesterol.
Visualizations
Cholesterol Biosynthesis Pathway (Kandutsch-Russell)
Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.
Experimental Workflow for CYP51A1 Activity Assay
Caption: Workflow for determining CYP51A1 enzyme activity.
References
- 1. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockouts of CYP51A1, DHCR24, or SC5D from cholesterol synthesis reveal pathways modulated by sterol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dihydrolanosterol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of dihydrolanosterol, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Considerations
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals. However, adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory coats, safety glasses, and gloves, when handling this compound.
-
Avoid Inhalation and Contact: Minimize the generation of dust. In case of contact, rinse the affected skin area with water. If inhaled, move to an area with fresh air.
-
Environmental Precautions: Do not allow the product to enter drains or waterways.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with national and local regulations. The following steps provide a clear operational plan for its waste management.
Step 1: Waste Identification and Segregation
-
Designated Waste Stream: this compound waste should be treated as non-hazardous chemical waste.
-
No Mixing: Do not mix this compound waste with other waste streams, particularly hazardous chemicals. Keep it in its original or a clearly labeled container.
Step 2: Collection and Containment
-
Original Containers: Whenever possible, collect this compound waste in its original container.
-
Proper Labeling: If the original container is not used, the waste container must be clearly and accurately labeled as "this compound Waste" and indicate that it is non-hazardous.
-
Secure Closure: Ensure the waste container is securely sealed to prevent any leaks or spills.
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated area for non-hazardous chemical waste.
-
Segregation: Keep the this compound waste container separate from incompatible materials.
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve collection by your institution's environmental health and safety (EHS) department or a licensed waste management contractor.
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution's policies.
Contaminated Materials
-
Any materials, such as pipette tips, gloves, or absorbent paper, that come into contact with this compound should be disposed of as non-hazardous solid waste, unless they are also contaminated with a hazardous substance.
-
Uncleaned empty containers should be handled and disposed of in the same manner as the product itself.
Quantitative Data Summary
As this compound is not classified as a hazardous substance, the Safety Data Sheet does not specify quantitative exposure limits or toxicity thresholds that would necessitate a detailed data table for disposal purposes. The key takeaway is its non-hazardous classification, which dictates the disposal pathway.
Experimental Workflow and Decision Process
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrolanosterol
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dihydrolanosterol, a key intermediate in cholesterol biosynthesis. Adherence to these protocols will minimize risk and streamline your research workflow.
This compound is a sterol intermediate in the biosynthesis of cholesterol.[1][2] While specific hazard information is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. This guide is based on best practices for handling similar solid, non-volatile organic compounds.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting. Consistent use of this equipment is the first line of defense against potential exposure.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Provides protection from splashes or airborne particles. |
| Hands | Nitrile Gloves | Offers chemical resistance and should be disposed of after use or upon contamination. |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not required under normal handling of small quantities in a well-ventilated area. A dust mask or respirator may be considered if generating aerosols of the solid. | This compound is a solid with low volatility. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Protocol |
| Receiving | Inspect packaging for damage upon arrival. Log the compound into your chemical inventory system. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C for long-term stability.[3] |
| Weighing | Weigh the compound in a fume hood or on a balance with a draft shield to minimize the dispersion of fine particles. |
| Dissolving | When preparing solutions, add the solid to the solvent slowly. Consult solubility data; for example, it is soluble in ethanol.[4] |
| General Handling | Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. |
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are essential for laboratory safety and environmental compliance.
| Contingency | Action Plan |
| Minor Spill (Solid) | Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with an appropriate solvent. |
| Minor Spill (Solution) | Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with an appropriate solvent. |
| Waste Disposal | Dispose of waste this compound and contaminated materials (e.g., gloves, absorbent pads) in accordance with local, state, and federal regulations for non-hazardous chemical waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
